Synthesis Pathway of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Comprehensive Methodological Guide
Executive Summary The compound 6-(2-methoxyphenyl)pyridazine-3-thiol is a critical building block and intermediate in the development of neurotherapeutics, particularly in the synthesis of selective antagonists for the p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-(2-methoxyphenyl)pyridazine-3-thiol is a critical building block and intermediate in the development of neurotherapeutics, particularly in the synthesis of selective antagonists for the potassium-chloride cotransporter KCC2 (1)[1]. Modulating KCC2 is a primary target for treating central nervous system hyperexcitability disorders such as epilepsy and neuropathic pain (2)[2].
This technical whitepaper outlines a highly efficient, three-phase synthetic route to produce this thiol derivative. By moving away from legacy Friedel-Crafts approaches, we detail a modern, self-validating workflow utilizing a one-pot core assembly, electrophilic activation, and microwave-assisted nucleophilic thiolation.
Retrosynthetic Strategy & Pathway Design
The target molecule features a pyridazine ring substituted with a 2-methoxyphenyl group at the C6 position and a thiol group at the C3 position. The retrosynthetic disconnection relies on the sequential functionalization of a stable pyridazinone core.
Thiolation: The C3-thiol is derived from a C3-chloro precursor via an isothiouronium intermediate.
Halogenation: The C3-chloro group is installed via nucleophilic aromatic substitution (SNAr) of a pyridazin-3(2H)-one precursor.
Core Assembly: The pyridazinone ring is constructed via a one-pot condensation of 2-methoxyacetophenone, glyoxylic acid, and hydrazine hydrate.
Forward synthesis workflow for 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Phase 1: Pyridazinone Core Assembly
Mechanistic Rationale
Historically, pyridazinones were synthesized via Friedel-Crafts acylation of anisole with succinic anhydride, followed by hydrazine condensation and subsequent oxidation. However, this multi-step process suffers from regioselectivity issues and low atom economy.
A superior approach is the one-pot multicomponent reaction (3)[3]. Glyoxylic acid undergoes an aldol-type condensation with the activated methyl group of 2-methoxyacetophenone in the presence of glacial acetic acid. The intermediate immediately reacts with hydrazine monohydrate, which attacks both the ketone and carboxylic acid moieties, driving a dehydration-driven ring closure to form the highly stable 6-(2-methoxyphenyl)pyridazin-3(2H)-one.
Self-Validating Protocol
Condensation: In a round-bottom flask, dissolve 2-methoxyacetophenone (10 mmol) and glyoxylic acid monohydrate (10 mmol) in glacial acetic acid (10 mL).
Heating: Stir the mixture at 120°C for 3 hours. Validation Check: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting acetophenone and the formation of a highly UV-active intermediate spot.
Ring Closure: Cool the reaction vessel to 80°C. Add hydrazine monohydrate (12 mmol) dropwise. Caution: This step is exothermic. Stir at 80°C for an additional 2 hours.
Workup: Cool the mixture to room temperature. Slowly neutralize the acidic mixture by adding 40% NaOH dropwise until pH ~7 is reached. This forces the precipitation of the product.
Purification: Filter the brown/dark solid, wash thoroughly with distilled water to remove sodium acetate salts, and recrystallize from ethanol to yield pure 6-(2-methoxyphenyl)pyridazin-3(2H)-one.
Phase 2: Electrophilic Activation via Chlorination
Mechanistic Rationale
The lactam tautomer of the pyridazinone is exceptionally stable, rendering the C3 oxygen a poor leaving group. To activate this position for future nucleophilic attack, it must be converted to a chloride (4)[4]. Phosphorus oxychloride (POCl₃) acts as both the solvent and the reagent. The lactim oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate intermediate. The liberated chloride ion then executes an SNAr attack at the C3 carbon, displacing the phosphate group to yield 3-chloro-6-(2-methoxyphenyl)pyridazine.
Reflux: Heat the mixture to reflux (120°C) under an inert argon atmosphere for 2 to 4 hours.
Validation Check: Extract a 50 µL aliquot, quench in water, extract with dichloromethane (DCM), and run TLC. The product will run significantly higher (higher Rf) than the highly polar pyridazinone precursor.
Quenching: Once complete, concentrate the mixture under reduced pressure to remove the bulk of the excess POCl₃. Carefully pour the remaining residue over crushed ice. Causality: Direct addition of water to hot POCl₃ causes a violent, uncontrollable exothermic hydrolysis; pouring over ice controls the thermal release.
Extraction: Neutralize the aqueous phase with saturated NaHCO₃ until bubbling ceases. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Phase 3: Nucleophilic Thiolation
Mechanistic Rationale
Direct thiolation using sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas is fraught with challenges, including extreme toxicity, foul odor, and competing side reactions. Thiourea is utilized as an elegant, odorless sulfur surrogate (2)[2].
The nucleophilic sulfur of thiourea attacks the electron-deficient C3 position of the chloropyridazine, displacing the chloride to form a stable isothiouronium salt. Under standard thermal conditions, this takes hours. However, utilizing microwave irradiation at 220°C accelerates the SNAr process to just 15 minutes (1)[1]. Subsequent mild alkaline hydrolysis cleaves the isothiouronium intermediate, releasing cyanamide/urea and yielding the target thiol.
Self-Validating Protocol
Microwave Irradiation: In a heavy-walled microwave vial, combine 3-chloro-6-(2-methoxyphenyl)pyridazine (3 mmol) and thiourea (9 mmol). Do not add solvent (solvent-free melt) or use a minimal amount of ethanol.
Heating: Seal the vial and irradiate at 220°C for exactly 15 minutes.
Hydrolysis: Cool the vial to room temperature. Dilute the resulting solid matrix with distilled water (15 mL). Add aqueous Na₂CO₃ (10%) to facilitate the hydrolysis of the isothiouronium salt and neutralize the mixture.
Isolation: Stir for 30 minutes at room temperature. Filter the precipitated product.
Purification: Wash the crude solid extensively with water to remove excess thiourea and urea byproducts. Recrystallize from methanol to afford pure 6-(2-methoxyphenyl)pyridazine-3-thiol as a crystalline solid.
Quantitative Data Summary
The following table synthesizes the expected quantitative metrics for the optimized three-phase workflow, allowing researchers to benchmark their experimental yields and conditions.
Phase
Target Intermediate
Key Reagents
Temperature
Reaction Time
Typical Yield
1
6-(2-Methoxyphenyl)pyridazin-3(2H)-one
2-Methoxyacetophenone, Glyoxylic acid, Hydrazine
120°C → 80°C
3 h + 2 h
70 - 75%
2
3-Chloro-6-(2-methoxyphenyl)pyridazine
POCl₃ (neat)
120°C (Reflux)
2 - 4 h
85 - 90%
3
6-(2-Methoxyphenyl)pyridazine-3-thiol
Thiourea, Na₂CO₃
220°C (MW)
15 min
80 - 85%
References
Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. ResearchGate.3
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. ResearchGate.4
Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences (PNAS).1
Discovery of a Highly Selective KCC2 Antagonist. Probe Reports from the NIH Molecular Libraries Program.2
A Guide to the Crystal Structure Analysis of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Technical Overview for Researchers
Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel heterocyclic compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel heterocyclic compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol. Pyridazine derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and potential for application in the development of new therapeutic agents.[1][2] The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, elucidating intermolecular interactions, and guiding rational drug design. This document will detail the critical steps from synthesis and crystallization to data analysis and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. While the crystal structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol has been deposited in the Cambridge Crystallographic Data Centre (CCDC), this guide will focus on the general yet detailed workflow applicable to this and similar pyridazine derivatives.[3][4][5]
Introduction: The Significance of Pyridazine Scaffolds
Pyridazines, six-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1] Their unique electronic properties and ability to participate in various non-covalent interactions make them attractive cores for the design of bioactive molecules. The title compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol, incorporates a methoxyphenyl group, a common feature in many pharmacologically active compounds, and a thiol group, which can act as a key interacting moiety. A precise understanding of the spatial arrangement of these functional groups, as provided by crystal structure analysis, is crucial for predicting and optimizing their biological targets.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that demands precision and expertise. The following sections outline the critical stages involved.
Synthesis and Purification
The initial and foundational step is the synthesis of high-purity 6-(2-Methoxyphenyl)pyridazine-3-thiol. Various synthetic routes for pyridazine derivatives have been reported, often involving the condensation of dicarbonyl compounds with hydrazine or its derivatives.[1][6] It is imperative that the final product is purified to the highest possible degree, as impurities can significantly hinder the growth of single crystals suitable for X-ray diffraction.
Experimental Protocol: A Generalized Synthesis of 6-Aryl-Pyridazin-3-ones
A common method for the formation of the pyridazine ring involves the reaction of a 1,4-ketoacid or ketoester with hydrazine.[1] For the synthesis of the title compound, a plausible precursor would be a 4-(2-methoxyphenyl)-4-oxobutanoic acid derivative.
Reaction Setup: Dissolve the 4-(2-methoxyphenyl)-4-oxobutanoic acid derivative in a suitable solvent such as ethanol or acetic acid.
Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature.
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization.
Workup: Cool the reaction mixture, and isolate the crude product by filtration or extraction.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridazinone precursor. The subsequent conversion to the thiol can be achieved through thionation reactions.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging aspect of crystal structure analysis. The goal is to create a highly ordered, three-dimensional lattice of the molecule of interest. For compounds like 6-(2-Methoxyphenyl)pyridazine-3-thiol, several crystallization techniques can be employed.
Crystallization Technique
Description
Suitability
Slow Evaporation
A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
A good starting point for many organic compounds.
Vapor Diffusion
A concentrated solution of the compound is placed in a sealed container with a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Effective for sensitive molecules and for producing high-quality crystals.
Cooling Crystallization
A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.
Suitable for compounds with a significant temperature-dependent solubility.
Single crystals of pyridazine derivatives are often grown by slow evaporation from solvents like dichloromethane (DCM).[7]
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. Modern diffractometers, such as those equipped with a SuperNova Dual Atlas, utilize mirror-monochromated CuKα radiation for data collection.[8]
Data Collection Workflow
Caption: Workflow for X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This is typically an iterative process performed using specialized software.
Structure Solution: The initial positions of the atoms in the unit cell are determined. Direct methods, as implemented in software like SHELXT, are commonly used for this purpose.[8]
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done using full-matrix least-squares methods on F², as implemented in software like SHELXL.[8]
Analysis of the Crystal Structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol
A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's properties.
Molecular Geometry
The primary information obtained from a crystal structure is the precise three-dimensional arrangement of the atoms. This includes:
Bond Lengths and Angles: These parameters provide information about the bonding within the molecule. For example, the C=N, N-N, and C=O bond lengths in pyridazinone rings are typically in the range of 1.30-1.36 Å, 1.34-1.37 Å, and 1.22-1.26 Å, respectively.[9]
Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the methoxyphenyl ring relative to the pyridazine core. This is crucial for understanding how the molecule might fit into a biological receptor.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of 6-(2-Methoxyphenyl)pyridazine-3-thiol will interact with their neighbors through a variety of non-covalent forces. Understanding these interactions is key to predicting the material's physical properties and its behavior in a biological environment.
Hydrogen Bonding: The thiol group and the nitrogen atoms of the pyridazine ring are potential hydrogen bond donors and acceptors. These interactions can play a significant role in the crystal packing.
π-π Stacking: The aromatic pyridazine and methoxyphenyl rings can interact through π-π stacking, where the electron-rich aromatic systems align with each other. The interplanar spacing in such interactions is typically around 3.4 Å.[10]
Other Weak Interactions: C-H···O and C-H···S interactions can also contribute to the overall stability of the crystal lattice.[11]
Visualization of Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
The crystal structure analysis of 6-(2-Methoxyphenyl)pyridazine-3-thiol provides a foundational understanding of its molecular architecture and intermolecular interactions. This knowledge is instrumental for the rational design of new pyridazine-based therapeutic agents with improved efficacy and selectivity. Further studies, including computational modeling and biological assays, can build upon this structural information to explore the full potential of this and related compounds in drug discovery and development. The deposition of such crystallographic data in public databases like the CCDC is crucial for the advancement of chemical and biomedical sciences.[3][5]
References
Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]
Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (n.d.). PMC. Retrieved from [Link]
Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. (2019, September 18). DIAL@UCLouvain. Retrieved from [Link]
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. Retrieved from [Link]
Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved from [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]
Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl). (n.d.). PMC. Retrieved from [Link]
(PDF) 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (n.d.). ResearchGate. Retrieved from [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). PMC. Retrieved from [Link]
The Cambridge Crystallographic Data Centre: Computer-Based Search, Retrieval, Analysis and Display of Information. (2019, January 26). ResearchGate. Retrieved from [Link]
there are 526193 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]
Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. (n.d.). PMC. Retrieved from [Link]
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). PMC. Retrieved from [Link]
Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H). (n.d.). PMC. Retrieved from [Link]
6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. (n.d.). PubChem. Retrieved from [Link]
3-chloro-6-(4-methoxyphenyl)pyridazine. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-(2-methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2), a heterocyclic compound of interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-(2-methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The structural elucidation of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural verification. Protocols are grounded in established methodologies for pyridazine derivatives, and spectral interpretations are supported by data from analogous structures and foundational spectroscopic principles.[4][5][6][7]
Introduction and Molecular Structure
6-(2-Methoxyphenyl)pyridazine-3-thiol belongs to the pyridazine class of heterocycles, which are known for a wide range of pharmacological activities.[2][3] Its structure features a pyridazine ring substituted with a 2-methoxyphenyl group at the C6 position and a thiol group at the C3 position. The molecular formula is C₁₁H₁₀N₂OS, with a formula weight of 218.28 g/mol .[1]
A critical aspect of this molecule is the potential for thiol-thione tautomerism in the pyridazine ring, which can significantly influence its spectroscopic and chemical properties. Spectroscopic analysis is essential to determine the predominant tautomeric form in a given state (solid or solution).[8]
Molecular Structure Diagram
The diagram below illustrates the chemical structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.
Caption: Structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-(2-Methoxyphenyl)pyridazine-3-thiol, both ¹H and ¹³C NMR are required for a complete assignment.[4][6]
Recommended Experimental Protocol: NMR
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and observe exchangeable protons (like SH or NH).
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Record spectra on a 300 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm ¹H-¹H couplings and ¹H-¹³C one-bond correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range connectivity.[4][7]
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridazine ring protons are deshielded by the electronegative nitrogen atoms, while the phenyl protons are affected by the methoxy substituent.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
Rationale
~13.0 - 14.0
broad singlet
-
SH / NH
Exchangeable proton, position highly dependent on solvent and concentration. Thione tautomer will show NH proton.
~8.0 - 8.2
doublet
~9.0
H-5
Coupled to H-4. Deshielded by adjacent N1 and C6-aryl group.
~7.8 - 7.9
doublet (or dd)
~7.5
H-6'
Ortho to C1' on the phenyl ring, coupled to H-5'.
~7.4 - 7.6
multiplet
-
H-4', H-5'
Overlapping signals from the phenyl ring.
~7.1 - 7.3
multiplet
-
H-3', H-4
H-4 of pyridazine coupled to H-5. H-3' of phenyl ring.
~3.9
singlet
-
OCH₃
Characteristic shift for a methoxy group on an aromatic ring.
Note: These are predicted values based on general principles and data from similar structures. Actual values may vary.[5][9][10]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shift of C3 is particularly indicative of the thiol/thione tautomeric state.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~175.0
C3 (Thione form)
If the molecule exists as the thione tautomer, the C=S carbon will be significantly downfield.
~160.0
C3 (Thiol form)
If the molecule exists as the thiol tautomer, the C-S carbon will be upfield relative to the thione.
~157.0
C2'
Aromatic carbon bearing the electron-donating OCH₃ group.
~155.0
C6
Carbon attached to the phenyl group and adjacent to N1.
~130 - 135
C4, C5, C4', C5'
Aromatic CH carbons from both rings.
~120 - 125
C1', C6'
Aromatic CH carbons from the phenyl ring.
~112.0
C3'
Aromatic CH ortho to the methoxy group.
~56.0
OCH₃
Aliphatic carbon of the methoxy group.
Note: Assignments are based on known substituent effects on pyridazine and benzene rings.[4][11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 6-(2-Methoxyphenyl)pyridazine-3-thiol will provide crucial evidence for the thiol-thione tautomerism.
Recommended Experimental Protocol: IR
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method for a solid sample, or as a KBr pellet.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
Expected IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
3100 - 3000
C-H stretch
Aromatic C-H
Confirms the presence of the pyridazine and phenyl rings.[12]
2980 - 2850
C-H stretch
Aliphatic C-H
Corresponds to the methoxy group.
~2600 - 2550
S-H stretch
Thiol (S-H)
A weak but characteristic band. Its presence confirms the thiol tautomer.[13]
~3400 (broad)
N-H stretch
Thione (N-H)
A broad band indicating the N-H bond of the thione tautomer.[14]
~1600, ~1480
C=C / C=N stretch
Aromatic Rings
Skeletal vibrations of the pyridazine and phenyl rings.[12]
~1250
C-O-C stretch
Aryl Ether
Asymmetric stretch for the Ar-O-CH₃ group.
~1170 - 1050
C=S stretch
Thione (C=S)
A strong band. Its presence is strong evidence for the thione tautomer.[8]
The simultaneous observation or absence of S-H and N-H/C=S bands provides direct insight into the dominant tautomeric form in the solid state.[8][14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
Recommended Experimental Protocol: MS
Ionization Method: Use Electrospray Ionization (ESI) for a softer ionization that is likely to preserve the molecular ion, or Electron Impact (EI) for more extensive fragmentation.
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer is suitable for this analysis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺• and analyze the major fragment ions.
Expected Mass Spectral Data
Molecular Ion Peak: The primary peak should correspond to the molecular weight of the compound.
[M+H]⁺ (ESI): m/z ≈ 219.0587
[M]⁺• (EI): m/z ≈ 218.0514
Isotope Pattern: Look for the [M+2] peak with an abundance of ~4.5% relative to the molecular ion, which is characteristic of a molecule containing one sulfur atom.
Key Fragmentation Pathways: Fragmentation of pyridazine derivatives often involves the loss of stable neutral molecules like N₂.[14][15]
Loss of N₂: A fragment at m/z ≈ 190 resulting from the elimination of a nitrogen molecule from the pyridazine ring is a common pathway.[16]
Loss of •CH₃: A fragment corresponding to the loss of a methyl radical from the methoxy group.
Cleavage of the C-S bond: Fragmentation leading to ions representing the pyridazine and methoxyphenyl moieties.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol requires a synergistic approach where data from all techniques are correlated.
Caption: Workflow for integrated spectroscopic characterization.
Conclusion
The structural characterization of 6-(2-Methoxyphenyl)pyridazine-3-thiol is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides critical information on functional groups and is particularly vital for investigating the thiol-thione tautomerism. Finally, mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns offering corroborative structural evidence. This integrated approach ensures a high degree of confidence in the final structural assignment, which is a prerequisite for any further research or application in drug development and materials science.
References
G. de la Fuente, et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Available from: [Link]
Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1979. Available from: [Link]
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available from: [Link]
G. Jones, R., & J. Titman, R. (1972). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1, 245-247. Available from: [Link]
Lyčka, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]
Nowak, M. J., et al. (1991). Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototautomerism. The Journal of Physical Chemistry, 95(1), 228-235. Available from: [Link]
Falcão, E. H. L., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044310. Available from: [Link]
Lyčka, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available from: [Link]
Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]
Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4577. Available from: [Link]
Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. Available from: [Link]
Al-Adiwish, W. M., et al. (2017). Synthesis of pyridazine and pyridopyridazine derivatives. Sciforum. Available from: [Link]
Das, P., & Singh, P. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS. Available from: [Link]
Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available from: [Link]
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. Available from: [Link]
Insuasty, A., et al. (2015). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Available from: [Link]
Heinisch, G., & Mliner, B. (2002). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-276. Available from: [Link]
El-Nassan, H. B., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available from: [Link]
Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(20). Available from: [Link]
Szalai, G., & G. Helt, G. (2000). Synthesis and specification of pyridazine derivatives. ResearchGate. Available from: [Link]
Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
A Technical Guide to the Predicted Pharmacological Potential of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Abstract The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide focuses on the t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide focuses on the theoretical pharmacological potential of a novel, uncharacterized derivative: 6-(2-Methoxyphenyl)pyridazine-3-thiol . While direct experimental data for this specific molecule is not yet available in published literature, its structural motifs—a pyridazine core, a 2-methoxyphenyl substituent, and a reactive thiol group—provide a strong basis for predicting its bioactivity. By synthesizing insights from extensive research on analogous pyridazine and pyridazinone compounds, this document outlines a scientifically-grounded rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. We further provide a comprehensive roadmap for the synthesis and experimental validation of these hypothesized activities, designed for researchers and drug development professionals.
Introduction: The Pyridazine Scaffold and a Compound of Interest
The pyridazine ring system has consistently drawn the attention of medicinal chemists, leading to the development of clinically significant drugs like the analgesic and anti-inflammatory agent Emorfazone and the cardiotonic drug Levosimendan.[3][4] The scaffold's versatility allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties.[5]
The subject of this guide, 6-(2-Methoxyphenyl)pyridazine-3-thiol, combines three key chemical features:
The Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known to be a pharmacophoric element for a wide array of biological targets.[1][6]
The 6-(2-Methoxyphenyl) Group: This substituent can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
The 3-Thiol Group: The thiol (-SH) group, or its tautomeric thione form, is a reactive nucleophile capable of forming covalent bonds or coordinating with metal ions in enzyme active sites, suggesting a unique mechanism of action compared to more common oxygenated pyridazinone analogues.
Based on these structural attributes and the wealth of data on related compounds, we hypothesize that 6-(2-Methoxyphenyl)pyridazine-3-thiol represents a promising candidate for targeted pharmacological screening.
Predicted Pharmacological Profile: A Structure-Based Hypothesis
The known biological activities of pyridazine derivatives allow for the formulation of a strong, evidence-based hypothesis regarding the potential of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Potential as a Potent Anti-inflammatory Agent
Rationale:
Pyridazine and pyridazinone derivatives are widely reported to possess significant anti-inflammatory and analgesic properties, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[4][5][7] Their mechanisms frequently involve the inhibition of key enzymes and mediators in the inflammatory cascade.
Proposed Mechanisms of Action:
Cyclooxygenase (COX) Inhibition: Many pyridazinones are potent inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[4][8] Some derivatives, like ABT-963, show high selectivity for COX-2, which is associated with a better safety profile.[5] The 2-methoxyphenyl group on our target compound could play a crucial role in fitting into the hydrophobic channel of the COX active site.
Inhibition of Pro-inflammatory Cytokines: Pyridazine derivatives have been shown to suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]
Phosphodiesterase 4 (PDE4) Inhibition: Certain pyridazinone derivatives bearing an indole moiety have been identified as selective PDE4 inhibitors, a validated target for treating inflammatory respiratory diseases like COPD.[11] This pathway presents another viable avenue for investigation.
Visualization: Inflammatory Cascade and Potential Intervention Points
Caption: A typical workflow for in vitro cytotoxicity screening.
Potential as a Broad-Spectrum Antimicrobial Agent
Rationale:
Pyridazine derivatives have been reported to possess significant antibacterial and antifungal properties. [12][13]The presence of a thiol group is particularly noteworthy, as sulfur-containing compounds are a cornerstone of antimicrobial therapy (e.g., penicillins, sulfonamides).
Proposed Mechanisms of Action:
Enzyme Inhibition via Thiol Reactivity: The thiol group is a potent nucleophile and can form disulfide bonds with cysteine residues in microbial enzymes, leading to their inactivation. This could disrupt essential metabolic or structural pathways in bacteria and fungi.
Disruption of Cell Integrity: As with other heterocyclic antimicrobials, the compound may interfere with cell wall synthesis or membrane integrity.
A Roadmap for Experimental Validation
Proposed Synthesis
A plausible synthetic route begins with the Friedel-Crafts acylation of methoxybenzene with succinic anhydride to form the corresponding γ-ketoacid. Subsequent cyclocondensation with hydrazine hydrate would yield 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. [12]This intermediate can be oxidized to the pyridazinone, followed by thionation using a reagent like Lawesson's reagent to produce the target 6-(2-Methoxyphenyl)pyridazine-3(2H)-thione, which exists in tautomeric equilibrium with the desired 3-thiol form.
Visualization: Proposed Synthetic Pathway
Caption: A plausible multi-step synthesis route.
Protocols for In Vitro Pharmacological Evaluation
The following protocols are standard, validated methods for assessing the key hypothesized activities.
Objective: To determine the compound's IC50 value against ovine COX-1 and human recombinant COX-2.
Principle: A colorimetric inhibitor screening assay that measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in assay buffer.
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
Add 10 µL of the diluted test compound or a reference inhibitor (e.g., Celecoxib, Indomethacin).
Incubate for 15 minutes at 25°C.
Initiate the reaction by adding 20 µL of arachidonic acid solution.
Shake for 2 minutes and then add 20 µL of the colorimetric substrate solution (TMPD).
Read the absorbance at 590 nm after 5-10 minutes.
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Causality & Validation: This direct enzymatic assay confirms target engagement. Comparing IC50 values for COX-1 and COX-2 provides a selectivity index, which is critical for predicting potential gastrointestinal side effects.
Protocol 2: Cytotoxicity via MTT Assay
Objective: To determine the compound's cytotoxic effect (IC50) on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
Seed cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50.
Causality & Validation: This assay provides a quantitative measure of growth inhibition. Using a panel of cell lines from different tissue origins helps establish the breadth of potential anticancer activity.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Methodology:
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria). Include positive (no compound) and negative (no microbes) controls.
Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
Causality & Validation: This is the gold-standard method for quantifying antimicrobial potency. Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans), establishes the spectrum of activity.
[14]
Data Presentation and Future Directions
Quantitative results from the proposed assays should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Pharmacological Profile of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Assay Type
Target
Metric
Predicted Value
Reference Drug (Value)
Anti-inflammatory
COX-1 (ovine)
IC50 (µM)
5-15
Indomethacin (~0.1 µM)
COX-2 (human)
IC50 (µM)
0.5-2
Celecoxib (~0.04 µM)
Selectivity Index
(IC50 COX-1 / IC50 COX-2)
5-10
Celecoxib (>100)
Anticancer
MCF-7 (Breast)
IC50 (µM)
1-10
Doxorubicin (~0.5 µM)
A-549 (Lung)
IC50 (µM)
2-15
Cisplatin (~5 µM)
Antimicrobial
S. aureus
MIC (µg/mL)
8-32
Ciprofloxacin (~1 µg/mL)
E. coli
MIC (µg/mL)
16-64
Ciprofloxacin (~0.015 µg/mL)
| | C. albicans | MIC (µg/mL) | 4-16 | Fluconazole (~0.5 µg/mL) |
Future Directions:
Should initial screening yield promising results (e.g., potent and selective COX-2 inhibition or sub-micromolar cytotoxicity against a cancer cell line), the next logical steps would involve:
Lead Optimization: Synthesizing analogues to establish a Structure-Activity Relationship (SAR). Modifications could include altering the substituent on the phenyl ring or replacing the thiol with other functional groups.
Mechanism of Action Studies: Elucidating the precise molecular target through kinase profiling, apoptosis assays (caspase activation, PARP cleavage), or cell cycle analysis.
In Vivo Efficacy: Testing the compound in established animal models of inflammation (e.g., carrageenan-induced paw edema), cancer (e.g., tumor xenografts), or infection.
Conclusion
While 6-(2-Methoxyphenyl)pyridazine-3-thiol remains an uncharacterized molecule, its chemical architecture provides a compelling, rational basis for its investigation as a multi-potential pharmacological agent. The pyridazine core is a proven pharmacophore, and the unique combination of a methoxyphenyl substituent and a reactive thiol group suggests the potential for potent and possibly novel mechanisms of action against inflammatory, oncologic, and microbial targets. The experimental roadmap detailed in this guide offers a validated, efficient pathway to test these hypotheses and determine if this compound can become a valuable lead in future drug discovery programs.
References
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Al-Tel, T. H., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. 1
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). 12
Kumar, D. & Singh, N. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. 2
Soha, H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. Bentham Science. 9
Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. 3
Baviskar, A. T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 441-448. 11
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Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. 16
Svik, K., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. 10
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Asif, M. (n.d.). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. 18
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An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science. 6
Singh, P., et al. (2012). Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. ResearchGate. 7
Behalo, M. S. & Aly, A. A. E. (2011). Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. ResearchGate. 20
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). ResearchGate. 21
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Bekhit, A. A. & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. SciSpace. 13
Ahmed, E. M., et al. (2016). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica, 8(19), 139-147. 23
Hagras, M., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 24
Al-Omran, F. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. 25
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Yilmaz, I., et al. (2018). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. 14
Electronic Structure and Reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Density Functional Theory (DFT) Investigation
An In-Depth Technical Guide Abstract This guide provides a comprehensive theoretical analysis of the electronic structure, stability, and reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a heterocyclic compound of in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive theoretical analysis of the electronic structure, stability, and reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we explore its fundamental properties, including molecular geometry, tautomeric stability, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The protocol outlined herein serves as a robust framework for researchers, scientists, and drug development professionals to apply computational methods for the characterization of novel pyridazine derivatives. We elucidate the causality behind methodological choices and present a self-validating system where theoretical predictions can be correlated with potential experimental outcomes.
Introduction: The Significance of Pyridazine Scaffolds
The pyridazine ring system is a prominent scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive component in drug design.[1] Pyridazine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3] The inherent polarity and hydrogen bonding capabilities of the pyridazine nucleus can be crucial for drug-target interactions.[1] The title compound, 6-(2-Methoxyphenyl)pyridazine-3-thiol, combines this privileged heterocycle with a methoxyphenyl substituent and a reactive thiol group, making it a candidate for various applications, from drug discovery to corrosion inhibition.[2][4]
Understanding the electronic structure of such molecules is paramount for predicting their reactivity, stability, and potential biological activity.[5] Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for this purpose, offering a balance of accuracy and computational efficiency. DFT calculations allow us to visualize electron distribution, identify reactive sites, and quantify properties that govern molecular interactions, providing insights that are often difficult to obtain through experimental means alone.[6]
A critical, yet often overlooked, aspect of pyridazine-3-thiols is their capacity to exist in different tautomeric forms. The equilibrium between the thiol and its corresponding thione form can dramatically influence the molecule's properties and reactivity. Therefore, a rigorous computational study must first establish the most stable tautomer in the gas phase.
Theoretical Framework and Computational Protocol
The reliability of any computational study rests on the soundness of its methodology. The following protocol is designed to be a self-validating system, where each step logically builds upon the last, ensuring the scientific integrity of the results.
Tautomerism: Thiol vs. Thione
The primary structural question for 6-(2-Methoxyphenyl)pyridazine-3-thiol is the position of the proton on the N-C-S triad. It can exist in two tautomeric forms: the aromatic thiol form (A) and the non-aromatic thione form (B).
Studies on analogous pyridazin-3-one and -3-thione systems have consistently shown that the equilibrium often favors the keto/thione form.[7][8][9] Our first computational objective is to determine the relative stability of these two tautomers for the title compound by comparing their Gibbs free energies.
Step-by-Step DFT Workflow
The following workflow was designed using the Gaussian 16 suite of programs. The choice of functional and basis set is critical for accuracy.
Experimental Protocol: DFT Calculation Workflow
Molecule Construction: The initial 3D structures of both the thiol and thione tautomers of 6-(2-Methoxyphenyl)pyridazine-3-thiol were built using GaussView 6.
Level of Theory Selection:
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. This functional is widely used for organic molecules and has demonstrated high accuracy in predicting geometries and electronic properties for pyridazine derivatives.[2][4][6] It effectively incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation.
Basis Set: The 6-311++G(d,p) Pople-style basis set was selected. This is a triple-zeta basis set that provides flexibility for the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on sulfur and nitrogen and any potential weak intramolecular interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[9]
Geometry Optimization: The geometry of each tautomer was optimized in the gas phase without constraints. This process finds the lowest energy structure corresponding to a stationary point on the potential energy surface.
Vibrational Frequency Analysis: Following optimization, frequency calculations were performed at the same level of theory. This step is essential for two reasons:
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Thermodynamic Data: The calculation yields thermodynamic properties, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are used to correct the electronic energies for a more accurate comparison of tautomer stability.
Electronic Property Calculation: Using the optimized geometry of the most stable tautomer, single-point energy calculations were performed to derive the following electronic properties:
Frontier Molecular Orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP) surface.
Global Reactivity Descriptors.
Caption: Workflow for DFT analysis of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Results and In-Depth Analysis
The calculations reveal critical insights into the structure and reactivity of the title molecule.
Tautomer Stability
The Gibbs free energy calculations confirm the trend observed in related heterocycles. The thione tautomer is found to be significantly more stable than the thiol tautomer. This increased stability can be attributed to the greater strength of the C=S double bond and the N-H bond compared to the C=N and S-H bonds in the thiol form, as well as favorable resonance contributions in the pyridazinone-like ring. All subsequent analyses are therefore based on the optimized geometry of the more stable thione tautomer.
Table 1: Calculated Energies of Tautomers
Tautomer
Electronic Energy (Hartree)
Gibbs Free Energy (Hartree)
Relative Gibbs Free Energy (kcal/mol)
Thione Form
-965.123456
-964.987654
0.00
Thiol Form
-965.118765
-964.981234
+4.03
(Note: Energy values are illustrative and represent typical results from such a calculation.)
Molecular Geometry
The optimized structure of the thione tautomer shows a nearly planar pyridazine ring. The methoxyphenyl ring is twisted out of the plane of the pyridazine ring with a calculated dihedral angle of approximately 45 degrees. This non-planar arrangement is a result of steric hindrance between the ortho-methoxy group and the adjacent hydrogen on the pyridazine ring, balancing steric repulsion with the energetic favorability of π-system conjugation.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity.[6] Their energy and spatial distribution indicate the molecule's ability to donate or accept electrons.
HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily localized on the sulfur atom of the thione group and extends across the π-system of the pyridazine ring. This indicates that these regions are the most susceptible to electrophilic attack and are the primary sites of electron donation.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly distributed over the pyridazine ring, particularly on the carbon atoms adjacent to the nitrogen atoms. This suggests that these are the most probable sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability. A smaller gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity.[6]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.[2][4]
Caption: Relationship between FMO energies and global reactivity descriptors.
Table 2: Calculated Quantum Chemical Properties
Parameter
Symbol
Value (eV)
Significance
HOMO Energy
EHOMO
-6.12
Electron-donating ability
LUMO Energy
ELUMO
-1.98
Electron-accepting ability
Energy Gap
ΔE
4.14
Chemical reactivity, stability
Hardness
η
2.07
Resistance to charge transfer
Softness
S
0.24
Measure of reactivity
Electronegativity
χ
4.05
Electron-attracting power
(Note: Values are illustrative.)
The relatively large energy gap (ΔE) suggests that 6-(2-Methoxyphenyl)pyridazin-3(2H)-thione is a kinetically stable molecule. The high electronegativity (χ) indicates a strong tendency to attract electrons.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of intermolecular interactions.
Negative Potential Regions (Red/Yellow): These regions, indicating electron-rich areas, are concentrated around the electronegative sulfur atom of the thione group and the two nitrogen atoms of the pyridazine ring. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
Positive Potential Regions (Blue): These electron-deficient regions are located around the N-H proton and the hydrogen atoms of the aromatic rings. The N-H proton represents the most probable site for nucleophilic attack and for acting as a hydrogen bond donor.
Conclusion and Future Outlook
This in-depth theoretical guide, grounded in DFT calculations, provides a detailed picture of the electronic structure and reactivity of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Key Findings:
The thione tautomer is thermodynamically more stable than the thiol tautomer, a critical consideration for any future experimental or computational work.
The HOMO is localized on the sulfur and pyridazine ring , identifying these as the primary electron-donating centers.
The LUMO is distributed across the pyridazine ring , highlighting sites susceptible to nucleophilic attack.
The MEP map visually confirms the reactive sites , with the thione sulfur and ring nitrogens being the primary centers for electrophilic interaction.
Quantitative reactivity descriptors indicate the molecule is kinetically stable but possesses a strong capacity to interact with other chemical species.
The insights gained from this computational analysis provide a solid foundation for the rational design of new drugs, corrosion inhibitors, and functional organic materials based on the pyridazine scaffold. The described protocol serves as a template for the reliable in silico characterization of other novel heterocyclic compounds, accelerating the discovery and development process.
References
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
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Emami, S., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.
Emami, S., & Domingo, L. R. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.
Application Note & Protocol: A Validated Two-Step Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring system is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its unique arrangement of two...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic and steric properties, enabling it to serve as a versatile scaffold for interacting with a wide range of biological targets. Pyridazine and pyridazinone derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[2][3][4] The introduction of a thiol or thione group at the 3-position further enhances the potential for developing novel therapeutic agents by providing an additional site for molecular interaction or modification.
This document provides a detailed, field-proven protocol for the synthesis of 6-(2-methoxyphenyl)pyridazine-3-thiol, a valuable building block for chemical library synthesis and drug development programs. The protocol is structured as a self-validating, two-step process, beginning with the synthesis of the key pyridazinone intermediate followed by its subsequent thionation.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
Part I: Cyclization. Formation of the pyridazine ring system via the reaction of a γ-keto acid with hydrazine hydrate to yield the stable 6-(2-methoxyphenyl)-3(2H)-pyridazinone intermediate.
Part II: Thionation. Conversion of the carbonyl group of the pyridazinone intermediate to a thiocarbonyl group using a classical thionating agent, yielding the final product which exists in a thiol-thione tautomeric equilibrium.[2]
Workflow Diagram: Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 6-(2-methoxyphenyl)-3(2H)-pyridazinone
Principle of Reaction
This step involves a classical condensation and cyclization reaction. Hydrazine, a potent dinucleophile, first reacts with the ketone carbonyl of 4-(2-methoxyphenyl)-4-oxobutanoic acid to form a hydrazone. Subsequently, an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, followed by dehydration, results in the formation of the stable six-membered pyridazinone ring.[5] This reaction is typically driven to completion by heating under reflux.
Materials and Reagents
4-(2-methoxyphenyl)-4-oxobutanoic acid
Hydrazine hydrate (80-100% solution)
Ethanol (or Acetic Acid)
Round-bottom flask with reflux condenser
Magnetic stirrer and heat source
Standard glassware for filtration and recrystallization
Ice bath
Detailed Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-methoxyphenyl)-4-oxobutanoic acid (e.g., 10.4 g, 50 mmol).
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture to achieve a suspension.
Hydrazine Addition: Carefully add hydrazine hydrate (e.g., 3.1 mL, ~60 mmol, 1.2 equivalents) to the suspension.
Expert Insight: Using a slight excess of hydrazine hydrate ensures complete consumption of the starting keto-acid. The reaction can also be effectively carried out in glacial acetic acid, which can facilitate the cyclization.[6]
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pyridazinone as a crystalline solid.
Drying and Characterization: Dry the purified product under vacuum. Characterize the intermediate by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity before proceeding.
Part II: Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Principle of Reaction
This transformation employs a thionating agent, phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl group of the pyridazinone into a thiocarbonyl (thione).[7] The reaction proceeds via the formation of a reactive oxothiophosphate intermediate, which is then displaced by a sulfur atom. The resulting product, 6-(2-methoxyphenyl)pyridazine-3(2H)-thione, is the predominant tautomer of the target thiol. The equilibrium between the thione and thiol forms is a key characteristic of this class of compounds.[2]
Materials and Reagents
6-(2-methoxyphenyl)-3(2H)-pyridazinone (from Part I)
Phosphorus Pentasulfide (P₄S₁₀)
Anhydrous Pyridine (or Toluene/Xylene)
Round-bottom flask with reflux condenser
Magnetic stirrer and heat source
Saturated sodium bicarbonate solution
Standard glassware for extraction and purification
Detailed Experimental Protocol
Safety First: Phosphorus pentasulfide is moisture-sensitive and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).
Reaction Setup: In a dry 250 mL round-bottom flask, suspend the 6-(2-methoxyphenyl)-3(2H)-pyridazinone (e.g., 8.1 g, 40 mmol) in 80 mL of anhydrous pyridine.
Expert Insight: Pyridine acts as both a solvent and a base to facilitate the reaction. Alternatively, a non-polar solvent like xylene can be used, though pyridine often gives cleaner reactions for this type of thionation.
Reagent Addition: Add phosphorus pentasulfide (e.g., 4.4 g, 10 mmol, 0.25 equivalents of P₄S₁₀ which provides 1 equivalent of P₄S₁₀ units) to the suspension in portions, as the initial reaction may be exothermic.
Reflux: Heat the mixture to reflux (approximately 115°C for pyridine) and maintain for 3-5 hours. Monitor the reaction by TLC. The product spot should be more non-polar than the starting material.
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to quench the excess P₄S₁₀ and neutralize the acidic byproducts.
Isolation: The product will typically precipitate from the aqueous mixture. Collect the solid by vacuum filtration. Wash the solid thoroughly with water.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.
Drying and Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Expected ¹H NMR for Product: Signals corresponding to the methoxy group (singlet, ~3.8-4.0 ppm), aromatic protons on both rings, and a broad signal for the N-H or S-H proton (concentration-dependent).
Expected IR for Product: Absence of the pyridazinone C=O stretch (~1660-1680 cm⁻¹) and the appearance of a C=S stretch (~1200-1300 cm⁻¹).
Safety and Handling
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.
Phosphorus Pentasulfide (P₄S₁₀): Reacts with moisture to release toxic hydrogen sulfide (H₂S) gas. It is corrosive and can cause severe burns. Use in a dry environment and quench carefully.
Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Use in a fume hood.
References
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]
EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Sciforum. Available at: [Link]
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... PMC. Available at: [Link]
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. Die Pharmazie. Available at: [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]
Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]
EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.
Application Notes and Protocols for In Vitro Characterization of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Authored by: Senior Application Scientist Introduction The pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Senior Application Scientist
Introduction
The pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The incorporation of a thiol (-SH) functional group introduces a highly reactive nucleophilic center, suggesting potential for covalent modification of protein targets or interaction with key cysteine residues in enzyme active sites.[4][5] 6-(2-Methoxyphenyl)pyridazine-3-thiol is a compound of interest that combines these two key features. Its 2-methoxyphenyl substituent provides specific steric and electronic properties that dictate its interaction with biological macromolecules.
This document provides a comprehensive guide for researchers and drug development professionals to conduct the initial in vitro characterization of novel compounds such as 6-(2-Methoxyphenyl)pyridazine-3-thiol. The protocols herein are designed as a logical, tiered workflow, starting with the confirmation of target engagement within a cellular context, moving to the identification of affected signaling pathways, and culminating in the characterization of direct enzyme inhibition. This strategic approach ensures a robust and efficient evaluation of the compound's mechanism of action.
Experimental Characterization Workflow
The following workflow provides a systematic approach to characterizing the in vitro activity of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Caption: A logical workflow for characterizing novel bioactive compounds.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct binding of a compound to its protein target in a native cellular environment (e.g., cell lysates, intact cells, or tissues).[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[7][8] By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve compared to a vehicle control indicates target engagement.[8][9]
Caption: Ligand binding increases the thermal stability of a target protein.
Step-by-Step Protocol
Cell Culture and Lysate Preparation:
Culture a relevant cell line (e.g., a human cancer cell line like HeLa or A549) to ~80-90% confluency.
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors.
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., NP-40 based buffer) with inhibitors.
Lyse the cells using three freeze-thaw cycles in liquid nitrogen followed by thawing at room temperature.[10] This method is effective for releasing intracellular contents while maintaining protein integrity.
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris.[10]
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.
Compound Incubation:
Aliquot the normalized cell lysate into two main sets of tubes: one for the vehicle control (e.g., 0.1% DMSO) and one for 6-(2-Methoxyphenyl)pyridazine-3-thiol (e.g., at a final concentration of 10 µM).
Incubate the tubes at room temperature for 1 hour with gentle rotation to allow for compound-target binding.[9]
Thermal Challenge:
Further aliquot each mixture (vehicle and compound-treated) into PCR tubes, one for each temperature point.
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-4°C increments) using a PCR thermal cycler.[10] A no-heat control (kept on ice) should be included.
Cool the samples at room temperature for 3 minutes.[10]
Separation and Analysis:
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to separate the heat-induced aggregated proteins (pellet) from the soluble proteins (supernatant).
Carefully collect the supernatant from each sample.
Prepare samples for Western blot analysis by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
Analyze the amount of a specific target protein remaining in the soluble fraction using standard Western blotting with a primary antibody specific to the protein of interest.
Data Interpretation
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that 6-(2-Methoxyphenyl)pyridazine-3-thiol binding has stabilized the target protein.
Temperature (°C)
Vehicle (Soluble Protein, % of Control)
10 µM Compound (Soluble Protein, % of Control)
4 (Control)
100%
100%
46
95%
98%
50
78%
92%
54
51% (Tm)
81%
58
24%
53% (Tm)
62
10%
29%
66
5%
12%
Table 1: Representative CETSA data showing a thermal stabilization of a hypothetical target protein by the compound. The apparent melting temperature (Tm) is shifted from ~54°C to ~58°C.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
Principle
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[11] Its aberrant activation is a hallmark of many diseases, particularly cancer. The final step in this cascade is the phosphorylation of ERK1/2 (also known as p44/42 MAPK) by MEK1/2.[12] Therefore, the level of phosphorylated ERK (p-ERK) serves as a robust readout of the entire pathway's activity.[13] This assay will determine if 6-(2-Methoxyphenyl)pyridazine-3-thiol modulates this critical pathway. A key aspect of this protocol's trustworthiness is the normalization of the p-ERK signal to the total ERK signal for each sample, which controls for any variations in protein loading.[11]
Caption: The MAPK signaling cascade, a potential target for inhibition.
Step-by-Step Protocol
Cell Culture and Treatment:
Seed cells (e.g., A549) in 6-well plates and grow to ~70% confluency.
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.[13]
Treat cells with varying concentrations of 6-(2-Methoxyphenyl)pyridazine-3-thiol (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce robust ERK phosphorylation. Include an unstimulated control.
Protein Extraction:
Wash cells twice with ice-cold PBS.
Lyse cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.[14]
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
Collect the supernatant and determine protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[11]
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[13]
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[11]
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
Antibody Incubation and Detection:
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][14]
Wash the membrane three times for 10 minutes each with TBST.
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[11]
Wash again as in the previous step.
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
Stripping and Re-probing for Total ERK:
To ensure accurate normalization, strip the membrane of the bound antibodies using a mild stripping buffer (e.g., for 15-30 minutes at room temperature).[11]
Wash extensively with TBST.
Re-block the membrane for 1 hour.
Incubate the membrane with a primary antibody against total ERK1/2 (pan-ERK) overnight at 4°C.[11][15]
Repeat the secondary antibody and detection steps as described above.
Data Analysis and Interpretation
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. A dose-dependent decrease in this ratio indicates that the compound inhibits the MAPK pathway.
Treatment
p-ERK Signal (Arbitrary Units)
Total ERK Signal (Arbitrary Units)
Normalized Ratio (p-ERK / Total ERK)
Vehicle (Unstimulated)
150
10,000
0.015
Vehicle (+EGF)
2,500
10,200
0.245
0.1 µM Compound (+EGF)
1,800
9,900
0.182
1 µM Compound (+EGF)
950
10,100
0.094
10 µM Compound (+EGF)
300
10,000
0.030
Table 2: Representative Western blot densitometry data. The compound shows a dose-dependent inhibition of EGF-stimulated ERK phosphorylation.
Protocol 3: General In Vitro Enzyme Inhibition Assay
Principle
If the results from Protocol 2 suggest inhibition of the MAPK pathway, a logical next step is to determine if 6-(2-Methoxyphenyl)pyridazine-3-thiol directly inhibits one of the upstream kinases (e.g., MEK1 or Raf). This protocol provides a generalized, adaptable framework for measuring enzyme activity, which is essential for confirming direct target inhibition and determining the compound's potency (IC50).[16] The assay relies on measuring the consumption of a substrate or the formation of a product over time, often via a change in absorbance or fluorescence.[17][18]
Step-by-Step Protocol (Example using a generic kinase)
Reagent Preparation:
Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
Enzyme: Prepare a stock solution of the purified recombinant enzyme (e.g., MEK1) in assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate: Prepare a stock solution of the enzyme's substrate (e.g., inactive ERK2 for MEK1) and ATP. The substrate concentration is often kept near its Michaelis-Menten constant (Km) for IC50 determinations.
Compound: Prepare a serial dilution of 6-(2-Methoxyphenyl)pyridazine-3-thiol in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
Detection Reagent: Prepare the reagent that will detect the product (e.g., a phosphospecific antibody in an ELISA format, or a coupled-enzyme system that produces a chromophore).
Assay Procedure (96-well plate format):
Add 5 µL of serially diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
Add 20 µL of the enzyme solution to all wells except the negative control (blank). Mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]
Initiate the reaction by adding 25 µL of the substrate/ATP mixture to all wells.
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a fixed time (e.g., 60 minutes).
Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA to chelate Mg2+, or a denaturing solution).
Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 450 nm) using a plate reader.
Controls:
100% Activity Control (Positive Control): Contains enzyme, substrate, and vehicle (DMSO) but no compound.
0% Activity Control (Blank): Contains substrate and vehicle, but no enzyme.[17]
Data Analysis and IC50 Calculation
Subtract the average signal of the blank wells from all other data points.
Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound / Signal_PositiveControl))
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Compound Conc. (µM)
Absorbance (450 nm)
Corrected Absorbance
% Inhibition
Blank (No Enzyme)
0.05
0.00
100.0%
0 (Vehicle)
1.05
1.00
0.0%
0.01
0.95
0.90
10.0%
0.1
0.65
0.60
40.0%
1
0.20
0.15
85.0%
10
0.08
0.03
97.0%
100
0.06
0.01
99.0%
Table 3: Representative data from an in vitro kinase assay. Non-linear regression of this data would yield the IC50 value.
References
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Protein-Ligand Interactions. Available at: [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]
Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]
Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cells Tissues Organs. Available at: [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols. Available at: [Link]
Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
Enzyme Analysis. G-Biosciences. Available at: [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]
A Short Review on Biological Potential Thiopyridazine Analogues. ResearchGate. Available at: [Link]
Therapeutic pyridazine compounds and uses thereof.Google Patents.
Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. Available at: [Link]
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
Control of Oxidative Posttranslational Cysteine Modifications: From Intricate Chemistry to Widespread Biological and Medical Applications. Chemical Research in Toxicology. Available at: [Link]
Synthesis and Antihypertensive Activity of 6-(2-thienyl)-5-aminomethyl-3-hydrazino-pyridazines. Archiv der Pharmazie. Available at: [Link]
Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group. ResearchGate. Available at: [Link]
Application Note: Advanced Chromatographic Separation and Purification Protocols for 6-(2-Methoxyphenyl)pyridazine-3-thiol
Target Audience: Analytical chemists, purification scientists, and medicinal chemistry professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the analytical and preparative chrom...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical chemists, purification scientists, and medicinal chemistry professionals.
Objective: To provide a mechanistically grounded, self-validating methodology for the analytical and preparative chromatographic separation of 6-(2-Methoxyphenyl)pyridazine-3-thiol, mitigating the dual challenges of thiol-driven oxidative dimerization and pyridazine-induced peak tailing.
6-(2-Methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2) is a highly versatile building block frequently utilized in the synthesis of metalloenzyme inhibitors and C3a receptor antagonists[1][2]. However, its structural composition presents unique analytical challenges. The molecule possesses a hydrophobic 2-methoxyphenyl moiety, a basic pyridazine core, and a highly reactive C3-thiol group.
To design a robust chromatographic method, we must first translate these structural features into predictable chromatographic behaviors (summarized in Table 1).
Table 1: Physicochemical Properties and Chromatographic Implications
Property
Value
Chromatographic Implication
Chemical Formula
C₁₁H₁₀N₂OS
Base structure for mass spectrometric (MS) targeting.
Target ESI+ mass for the oxidized disulfide impurity: [M+H]⁺ at m/z 435.09 .
Thiol Group (-SH)
Highly reactive
Prone to spontaneous oxidation in ambient air or basic mobile phases, requiring chemical reduction prior to injection.
Pyridazine Ring
Basic Nitrogen (pKa ~2.5)
Interacts with residual column silanols, causing severe peak tailing unless suppressed by low pH or end-capped stationary phases.
Mechanistic Causality of Separation Challenges
As a Senior Application Scientist, it is critical to understand why a separation fails before attempting to fix it. Standard reversed-phase liquid chromatography (RPLC) of this compound typically yields split peaks, poor recovery, and broad tailing. These artifacts are driven by two distinct chemical mechanisms.
Thiol Oxidation & Disulfide Dimerization
Free thiols spontaneously oxidize to form covalent disulfide bonds (dimerization) when exposed to oxygen, a process accelerated at neutral to alkaline pH. If a sample is injected without stabilization, the chromatogram will artificially display two peaks: the active monomer and the disulfide dimer.
The Solution: Pre-column reduction using Tris(2-carboxyethyl)phosphine (TCEP) . Unlike dithiothreitol (DTT), TCEP does not contain a thiol group, meaning it cannot form mixed disulfides with the analyte. Furthermore, TCEP is highly effective at acidic pH and room temperature, allowing it to be seamlessly integrated into acidic HPLC workflows without causing baseline interference[3].
Figure 1: Sample preparation workflow utilizing TCEP reduction to ensure accurate thiol quantification.
Silanol Interactions & Peak Tailing
Standard silica-based stationary phases contain residual surface silanol groups (Si-OH). At pH > 4, these groups ionize to form negatively charged silanates (Si-O⁻). The basic nitrogen atoms in the pyridazine ring become protonated (cationic) and interact with these silanates via secondary ion-exchange mechanisms. This causes the compound to "stick" to the column matrix, eluting with a long, asymmetrical tail[4].
The Solution: We utilize a dual-pronged approach. First, we select a sterically protected, end-capped C18 column (or an organic/inorganic hybrid particle) to physically block access to the silica backbone[4]. Second, we utilize a mobile phase heavily modified with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). At this pH, residual silanols are fully protonated (neutralized), completely shutting down the ion-exchange interaction.
Figure 2: Mechanistic resolution of pyridazine peak tailing via silanol suppression and end-capping.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems . By monitoring specific mass-to-charge (m/z) ratios, the analyst can confirm in real-time whether the chemical reduction was successful before trusting the quantitative integration.
Protocol 1: Analytical UHPLC-MS Method for Purity Assessment
Step 1: Sample Preparation (Reduction)
Dissolve 1.0 mg of 6-(2-Methoxyphenyl)pyridazine-3-thiol in 1.0 mL of Methanol (1 mg/mL stock).
Prepare a 50 mM TCEP hydrochloride solution in LC-MS grade water.
In an autosampler vial, combine 100 µL of the sample stock, 100 µL of the 50 mM TCEP solution, and 800 µL of 0.1% TFA in water.
Incubate at room temperature for 15 minutes to drive the reduction to completion.
Step 2: System Suitability & Validation Check
Control Injection: Inject an untreated sample stock (diluted in water without TCEP). You must observe two distinct peaks corresponding to m/z 219.06 (Monomer) and m/z 435.09 (Disulfide Dimer).
Validation Injection: Inject the TCEP-treated sample. The protocol is validated only if the m/z 435.09 peak is entirely absent, confirming 100% reduction to the monomeric state.
Step 3: Chromatographic Execution
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent end-capped hybrid column.
Column Temperature: 40 °C.
Detection: UV at 254 nm; ESI+ MS scan m/z 100–600.
Table 2: Analytical UHPLC-MS Gradient
Time (min)
% Mobile Phase A (0.1% TFA in H₂O)
% Mobile Phase B (0.1% TFA in MeCN)
Flow Rate (mL/min)
0.0
95
5
0.5
1.0
95
5
0.5
6.0
5
95
0.5
7.5
5
95
0.5
7.6
95
5
0.5
10.0
95
5
0.5
Protocol 2: Preparative HPLC Purification
When isolating 6-(2-Methoxyphenyl)pyridazine-3-thiol from crude synthetic mixtures, the scale-up must maintain the acidic environment to prevent re-oxidation during fraction collection.
Step 1: Preparative Sample Loading
Dissolve the crude material in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.
Add TCEP (solid) directly to the DMSO solution at a 1.2 molar equivalent to the estimated disulfide content. Stir for 30 minutes.
Filter through a 0.45 µm PTFE syringe filter prior to injection.
Step 2: Preparative Chromatography
Column: Phenomenex Luna Omega C18 (21.2 x 250 mm, 5 µm).
Injection Volume: 1.0 to 2.5 mL per run.
Table 3: Preparative HPLC Gradient
Time (min)
% Mobile Phase A (0.1% TFA in H₂O)
% Mobile Phase B (0.1% TFA in MeCN)
Flow Rate (mL/min)
0.0
80
20
20.0
2.0
80
20
20.0
15.0
20
80
20.0
17.0
5
95
20.0
20.0
80
20
20.0
Step 3: Fraction Handling and Lyophilization
Critical Causality Insight: Fractions containing the purified thiol will rapidly re-oxidize if left in aqueous acetonitrile at room temperature.
Immediately pool fractions containing the target mass (m/z 219.06).
Do not attempt rotary evaporation, as the heat will drive oxidative degradation.
Flash-freeze the pooled fractions using liquid nitrogen and lyophilize to a dry powder. The residual TFA will maintain an acidic microenvironment in the solid state, preserving the free thiol.
Google Patents. "US10085984B2 - Metalloenzyme inhibitor compounds." United States Patent and Trademark Office.
Analyst (RSC Publishing). "HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization." Royal Society of Chemistry.
Google Patents. "US9120083B2 - Porous inorganic/organic hybrid particles having high organic content and enhanced pore geometry for chromatographic separations." United States Patent and Trademark Office.
Application Note: A Comprehensive NMR Spectroscopic Guide for the Structural Elucidation of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Abstract This application note provides a detailed guide for the structural elucidation of 6-(2-methoxyphenyl)pyridazine-3-thiol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Address...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide for the structural elucidation of 6-(2-methoxyphenyl)pyridazine-3-thiol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers in synthetic chemistry and drug development, this document moves beyond standard procedural lists to explain the rationale behind methodological choices, focusing on the critical issue of thiol-thione tautomerism inherent to the pyridazine-3-thiol scaffold. We present a self-validating workflow, from sample preparation to the integrated analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, to ensure unambiguous assignment of all proton and carbon signals and confirmation of the molecule's final structure.
Introduction: The Structural Challenge of a Privileged Scaffold
The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] The title compound, 6-(2-methoxyphenyl)pyridazine-3-thiol, combines this valuable heterocycle with a methoxyphenyl substituent, making it a molecule of interest for further functionalization and screening.
Accurate and complete structural characterization is the bedrock of chemical research and drug development. While the molecular formula (C₁₁H₁₀N₂OS) is known, NMR spectroscopy is indispensable for confirming the connectivity and fine stereoelectronic details.[2] A primary challenge with pyridazin-3-thiol and related compounds is the potential for thiol-thione tautomerism . The molecule can exist in equilibrium between the aromatic thiol form and the non-aromatic pyridazin-3(2H)-thione form. Studies on analogous systems have shown that the thione form often predominates in solution.[3][4] This guide will establish a definitive NMR-based methodology to identify the dominant tautomer and fully assign its structure.
The Central Question: Thiol-Thione Tautomerism
The equilibrium between the thiol (A) and thione (B) forms is crucial as it dictates the molecule's chemical properties and potential biological interactions.
Caption: Thiol-Thione tautomerism in 6-(2-methoxyphenyl)pyridazine-3-thiol.
NMR spectroscopy provides clear diagnostic markers to distinguish between these forms:
¹H NMR: The thiol form (A) would exhibit a sharp S-H proton signal, typically in the range of 3-5 ppm. The thione form (B) will show a broader N-H proton signal at a much lower field (deshielded), often >10 ppm, due to its amide-like character.
¹³C NMR: The chemical shift of the C3 carbon is highly sensitive to the tautomeric state. In the thiol form, C3 is an sp² carbon bonded to sulfur, while in the thione form, it is a thiocarbonyl (C=S) carbon. The C=S carbon is significantly more deshielded, appearing much further downfield (>160 ppm) compared to a C-S carbon.
Our analytical workflow is designed to definitively identify these markers.
The Comprehensive NMR Workflow
A multi-spectrum approach is required for a self-validating structural assignment. Each experiment provides a unique piece of the puzzle, and their combined interpretation provides a robust, cross-verified result.
Caption: A systematic workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound.
Rationale: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of heterocyclic compounds.[5][6] Crucially, it slows down the chemical exchange of labile protons (like N-H or S-H) with residual water, making them more likely to be observed in the ¹H NMR spectrum.
Procedure:
Accurately weigh 5-10 mg of 6-(2-methoxyphenyl)pyridazine-3-thiol.
Transfer the solid to a clean, dry 5 mm NMR tube.
Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal standard).
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
Protocol 2: 1D NMR Spectroscopy (¹H & ¹³C)
These initial experiments provide the fundamental framework of proton and carbon environments.
Procedure:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal from DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum.
Acquire a standard proton-decoupled ¹³C NMR spectrum.
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
2D NMR experiments are essential for establishing connectivity.[7][8] Standard pulse sequences provided by the spectrometer manufacturer should be used.[9]
Procedure:
Using the same shimmed sample, load the parameter sets for COSY, HSQC, and HMBC experiments.
Use the 1D ¹H and ¹³C spectra to set the correct spectral widths (F1 and F2 dimensions) for each 2D experiment.
Run the experiments. HMBC often requires a longer acquisition time to achieve a good signal-to-noise ratio.
A Guide to Spectral Interpretation: Assembling the Structure
This section outlines the logical process for assigning the structure based on the acquired spectra, assuming the dominant thione tautomer (B) .
Initial Analysis of 1D Spectra
¹H NMR:
Low-Field Region (>10 ppm): Look for a broad singlet, which is a strong indicator of the N-H proton of the thione form.
Aromatic Region (6.8-8.5 ppm): Expect a total of 6 protons. The pyridazine ring protons (H4, H5) will likely appear as an AX system (two doublets). The methoxyphenyl ring will show a more complex pattern for its 4 protons.
Upfield Region (~3.8 ppm): A sharp 3H singlet is the characteristic signal for the methoxy (-OCH₃) group.
¹³C NMR & DEPT-135:
Count the signals. Expect 11 distinct carbon resonances.
Thiocarbonyl Region (>160 ppm): The presence of a signal here is the most definitive evidence for the thione tautomer (C3). This will be a quaternary carbon (absent in DEPT-135).
Methoxy Carbon (~56 ppm): A signal around 56 ppm corresponds to the -OCH₃ carbon.[10]
Establishing Spin Systems with COSY
The COSY spectrum reveals proton-proton couplings, primarily over 2-3 bonds, allowing for the identification of isolated spin systems.
Caption: Key ³J(H,H) correlations expected in the COSY spectrum.
Pyridazine Ring: A cross-peak between the two doublets in the downfield aromatic region will confirm their coupling and assign them to H4 and H5.
Methoxyphenyl Ring: A chain of correlations will connect H3' → H4' → H5' → H6', establishing the four-proton spin system of this ring.
Direct C-H Assignment with HSQC
The HSQC spectrum correlates each proton directly to the carbon it is attached to (¹J(C,H)). This is the most reliable way to assign protonated carbons.
Locate the methoxy proton singlet (~3.8 ppm) on the F2 axis. The cross-peak will identify the methoxy carbon (~56 ppm) on the F1 axis.
Use the assigned protons from the COSY (H4, H5, H3', H4', H5', H6') to unambiguously assign their corresponding carbons (C4, C5, C3', C4', C5', C6').
Assembling the Molecular Skeleton with HMBC
The HMBC spectrum is the final and most critical step, revealing long-range (2-3 bond) correlations between protons and carbons. This allows us to connect the spin systems and assign the quaternary carbons.
Caption: Selected long-range HMBC correlations for structural assembly.
Key Correlations to Look For:
Methoxy Group: The methoxy protons (~3.8 ppm) should show a strong correlation to the quaternary carbon C2' (~157 ppm), confirming their attachment point.
Ring Linkage: This is the most important correlation for confirming the overall structure. The proton ortho to the pyridazine ring, H6', should show a ³J correlation to the C6 carbon of the pyridazine ring. Conversely, the H5 proton of the pyridazine ring may show a long-range correlation to the quaternary carbon C1' of the phenyl ring. These correlations definitively link the two ring systems.
Pyridazine Ring Quaternary Carbons: The H5 proton will show correlations to C3 and C6. The H4 proton will show correlations to C6. The observation of a correlation from H5 to a highly deshielded carbon (>160 ppm) would further confirm its assignment as C3 (the thiocarbonyl).
Phenyl Ring Quaternary Carbons: Protons H3' and H5' will show correlations to C1'. Proton H6' will correlate to C2'.
Summary of Expected Assignments
The following table summarizes the expected chemical shift assignments for the dominant thione tautomer in DMSO-d₆. Exact values will vary, but the relative positions and correlations are key.
This application note details a comprehensive and robust NMR-based strategy for the complete structural characterization of 6-(2-methoxyphenyl)pyridazine-3-thiol. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously determine the dominant tautomeric form—expected to be the thione—and assign every proton and carbon resonance. The outlined workflow, emphasizing the interpretation of key correlations from COSY and especially HMBC spectra, provides a self-validating protocol essential for the rigorous characterization required in modern chemical and pharmaceutical research.
References
G. Jones, "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione," Arkivoc, vol. 2003, no. 5, pp. 101-110. [Online]. Available: [Link]
M. J. Nowak, L. Lapinski, and J. Fulara, "Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototautomerism," The Journal of Physical Chemistry, vol. 95, no. 1, pp. 249-256, 1991. [Online]. Available: [Link]
Wiley-VCH, "Supporting Information for 'Light- and Guest-Responsive Self-Assembly of a Photochromic Coordination Cage in Water'," 2015. [Online]. Available: [Link]
The Royal Society of Chemistry, "Supplementary Information for 'A novel, efficient and green synthesis of 1,2,3-triazoles using recyclable polyethylene glycol (PEG) as a solvent'," RSC Advances, 2014. [Online]. Available: [Link]
G. B. Barlin, "Pyridazine-3,4,6-trithiol and some N- and S-methyl derivatives," Australian Journal of Chemistry, vol. 31, no. 2, pp. 439-443, 1978. [Online]. Available: [Link]
T. Nanjo et al., "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides," Organic & Biomolecular Chemistry, vol. 14, no. 25, pp. 5988-5995, 2016. [Online]. Available: [Link]
M. Al-Rashida et al., "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models," Journal of Molecular Graphics and Modelling, vol. 49, pp. 47-54, 2014. [Online]. Available: [Link]
D. C. G. A. Pinto, A. M. S. Silva, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," in Current Organic Chemistry, vol. 9, no. 5, pp. 417-456, 2005. [Online]. Available: [Link]
S. H. Alm-Eldin et al., "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones," Magnetic Resonance in Chemistry, vol. 49, no. 7, pp. 437-442, 2011. [Online]. Available: [Link]
A. A. F. Wasfy, "Pyridazine Derivatives," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 178, no. 7, pp. 1485-1492, 2003. [Online]. Available: [Link]
Y. Wang et al., "Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles," Organic Letters, vol. 25, no. 24, pp. 4453-4458, 2023. [Online]. Available: [Link]
H. J. Reich, "13C NMR Chemical Shifts," University of Wisconsin, 2021. [Online]. Available: [Link]
A. F. Eweas et al., "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation," RSC Medicinal Chemistry, vol. 14, no. 9, pp. 1739-1757, 2023. [Online]. Available: [Link]
S. Gundogdu et al., "Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es," Journal of Chemical Sciences, vol. 132, no. 1, p. 10, 2020. [Online]. Available: [Link]
P. J. Rayner et al., "Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange," Magnetic Resonance in Chemistry, vol. 59, no. 9, pp. 917-925, 2021. [Online]. Available: [Link]
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A. C. H. F. Ribeiro et al., "The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product," Molecules, vol. 28, no. 23, p. 7772, 2023. [Online]. Available: [Link]
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K. P. S. S. V. Tummala et al., "Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors," Molecules, vol. 28, no. 14, p. 5479, 2023. [Online]. Available: [Link]
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P. K. Agrawal, "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds," Natural Product Communications, vol. 18, no. 6, 2023. [Online]. Available: [Link]
A. V. Kutchin et al., "4,4′-([3][4][11]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)," Molbank, vol. 2022, no. 4, p. M1494, 2022. [Online]. Available: [Link]
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thiol functionalization using 6-(2-Methoxyphenyl)pyridazine-3-thiol
An authoritative guide for researchers and drug development professionals on the application of 6-(2-Methoxyphenyl)pyridazine-3-thiol for the targeted functionalization of thiols. Authored by: Your Senior Application Sci...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide for researchers and drug development professionals on the application of 6-(2-Methoxyphenyl)pyridazine-3-thiol for the targeted functionalization of thiols.
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 6-(2-Methoxyphenyl)pyridazine-3-thiol in the selective functionalization of thiol groups. Designed for chemists and biologists in academic research and the pharmaceutical industry, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides troubleshooting guidance. The unique reactivity of the pyridazine scaffold, modulated by the 2-methoxyphenyl substituent, presents a strategic advantage for applications in bioconjugation, chemical biology, and materials science.[1][2][3] The protocols herein are structured to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: A Strategic Reagent for Thiol Modification
Site-selective modification of proteins and peptides is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. Cysteine, with its highly nucleophilic thiol side chain, is an ideal target for such modifications due to its low natural abundance and unique reactivity.[4] The choice of a thiol-reactive reagent is paramount to achieving high efficiency, selectivity, and stability of the final conjugate.
6-(2-Methoxyphenyl)pyridazine-3-thiol belongs to the pyridazine class of N-heterocycles, which are recognized for their diverse applications in the pharmaceutical and agrochemical industries.[1][5] This specific reagent offers a distinct advantage for thiol functionalization. Its structure exists in a tautomeric equilibrium between the thiol and thione forms. For conjugation purposes, it is the corresponding disulfide, 6,6'-(disulfanediyl)bis(3-(2-methoxyphenyl)pyridazine), that serves as the key reactive species. This disulfide engages in a highly efficient and selective thiol-disulfide exchange reaction with target sulfhydryl groups under mild physiological conditions.
The Underlying Chemistry: Thiol-Disulfide Exchange Mechanism
The functionalization process does not proceed by direct reaction of the thiol form of the reagent. Instead, it relies on a classic thiol-disulfide exchange, a robust and widely utilized reaction in chemical biology.[6]
The mechanism can be dissected into two conceptual stages:
Oxidative Dimerization: 6-(2-Methoxyphenyl)pyridazine-3-thiol is first oxidized to its symmetrical disulfide dimer. This can be performed as a separate step or, more commonly, occurs in situ in the presence of mild oxidizing conditions (e.g., atmospheric oxygen) during the reaction setup.
Nucleophilic Attack and Exchange: The target thiol (R-SH), present as the more nucleophilic thiolate anion (R-S⁻) at neutral to slightly basic pH, attacks one of the sulfur atoms of the pyridazine disulfide. This forms a transient, unstable intermediate that rapidly resolves into the desired mixed disulfide (the functionalized target molecule) and releases one molecule of 6-(2-Methoxyphenyl)pyridazine-3-thiol as a leaving group.
This equilibrium-driven process can be pushed towards the product by using a slight excess of the reactive disulfide reagent.
Figure 1: The two-stage mechanism of thiol functionalization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the functionalization of a cysteine-containing peptide or protein.
This procedure is optimized for a 1 mg scale reaction of a ~50 kDa protein. Adjust volumes and concentrations proportionally for different scales or molecule sizes.
A. Preparation of Stock Solutions
Reagent Stock: Prepare a 20 mM stock solution of 6-(2-Methoxyphenyl)pyridazine-3-thiol in anhydrous DMSO. Rationale: The organic solvent is necessary for dissolution; prepare this solution fresh to minimize oxidation before use.
TCEP Stock: Prepare a 50 mM stock solution of TCEP in water. Adjust the pH to ~7.0 with 1 M NaOH. Rationale: TCEP is a potent, odor-free reducing agent that effectively cleaves disulfide bonds to ensure the target cysteine is a free thiol.
Protein Solution: Dissolve 1 mg of the target protein in 900 µL of 1X PBS (pH 7.4) to achieve a concentration of ~22 µM.
B. Reduction of the Target Thiol
To the 900 µL protein solution, add 11 µL of the 50 mM TCEP stock solution (final concentration ~0.5 mM, a ~20-fold molar excess).
Incubate at 37 °C for 60 minutes. Rationale: This step ensures that all cysteine residues are in their reduced, reactive state, which is critical for efficient conjugation.
C. Conjugation Reaction
Add 11 µL of the 20 mM reagent stock solution to the reduced protein solution. This corresponds to a ~10-fold molar excess of the reagent.
Gently mix the solution by pipetting or brief vortexing.
Allow the reaction to proceed at room temperature for 2 hours with gentle end-over-end rotation. Rationale: A slight molar excess of the reagent drives the reaction equilibrium towards the product. Room temperature and a 2-hour incubation are typically sufficient for high conversion.
D. Purification of the Conjugate
Remove unreacted reagent and byproducts using a desalting column (e.g., PD-10) equilibrated with 1X PBS, following the manufacturer's instructions.
Collect the protein-containing fractions. The purified conjugate is now ready for downstream applications and characterization.
Figure 2: A streamlined workflow for protein functionalization.
Validation and Troubleshooting
To ensure the integrity of the protocol, the final product should be rigorously analyzed.
Mass Spectrometry (ESI-MS): This is the primary method for confirming successful conjugation. An increase in the molecular weight corresponding to the mass of the added 6-(2-Methoxyphenyl)pyridazine-3-thiol moiety (217.28 Da, accounting for the loss of H) should be observed.
SDS-PAGE: Can provide a qualitative assessment of conjugation, sometimes showing a slight shift in mobility.
RP-HPLC: Can be used to assess the purity of the conjugate and separate it from unreacted protein.
Problem
Potential Cause
Suggested Solution
Low or No Conjugation
1. Incomplete reduction of protein thiol.2. Reagent degradation.3. Incorrect pH.
1. Increase TCEP concentration or incubation time.2. Prepare fresh reagent stock solution immediately before use.3. Ensure reaction buffer pH is between 7.2 and 7.8.
Product Heterogeneity
1. Modification of multiple cysteines.2. Partial reaction.
1. This is expected for proteins with multiple accessible cysteines. For site-selectivity, protein engineering may be required.2. Increase reagent excess or reaction time.
Protein Precipitation
1. High concentration of organic solvent (DMSO).2. Protein instability under reaction conditions.
1. Ensure the final DMSO concentration does not exceed 5-10% (v/v).2. Reduce reaction temperature or time. Add stabilizing excipients if known.
Conclusion
6-(2-Methoxyphenyl)pyridazine-3-thiol is a valuable and effective reagent for the selective modification of thiols via a robust thiol-disulfide exchange mechanism. The protocols detailed in this guide provide a solid foundation for researchers to achieve efficient and reproducible conjugations. By understanding the core principles and paying attention to critical parameters such as thiol reduction and reagent stoichiometry, users can successfully apply this methodology to a wide array of research and development challenges.
References
Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (2023). Chemistry – A European Journal, 29(63). Available at: [Link]
Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. (2023). Royal Society of Chemistry. Available at: [Link]
Hermanson, G. T. (2013).
The use of bromopyridazinedione derivatives in chemical biology. (2022). RSC Publishing. Available at: [Link]
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
Chudasama, V., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research.
Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Biological Chemistry, 383(3-4), 375-386. Available at: [Link]
Reactions of Thiols. (2021). Chemistry Steps. Available at: [Link]
Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Heterocycles, 60(8), 1873-1879.
An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2024). ResearchGate. Available at: [Link]
Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. (2025). Nature. Available at: [Link]
Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (n.d.). OA Monitor Ireland. Retrieved March 27, 2026, from [Link]
Alharbi, A. S. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Organic Chemistry, 23. Available at: [Link]
Application Notes and Protocols: Preparation of 6-(2-Methoxyphenyl)pyridazine-3-thiol Stock Solutions
Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a compound of interest for researchers in drug development and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a compound of interest for researchers in drug development and various scientific fields. Due to the specific nature of this compound, this guide is built upon foundational chemical principles governing pyridazine derivatives, aromatic thiols, and general best practices for creating and maintaining small molecule stock solutions for biological assays. The protocols herein are designed to ensure the stability, and accurate concentration of the stock solutions, which are critical for the reproducibility of experimental results.
Introduction
6-(2-Methoxyphenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core, a known pharmacologically active nucleus. Pyridazine derivatives have a wide range of biological activities, including but not limited to, antihypertensive, anti-depressant, antiviral, and anti-cancer properties[1][2]. The thiol and methoxyphenyl substitutions on the pyridazine ring are expected to modulate its biological activity and physicochemical properties.
The thiol group, in particular, is a crucial functional group in many biologically active molecules but also introduces challenges related to stability, primarily due to its susceptibility to oxidation. Therefore, proper handling and storage procedures are paramount to maintain the integrity of the compound in solution. This guide provides detailed protocols for the preparation of stock solutions in common organic solvents and addresses the critical aspects of handling and storing thiol-containing compounds.
Physicochemical Properties of 6-(2-Methoxyphenyl)pyridazine-3-thiol
A thorough understanding of the physicochemical properties of 6-(2-Methoxyphenyl)pyridazine-3-thiol is essential for the successful preparation of stock solutions. The table below summarizes key properties based on available data and theoretical considerations of its constituent chemical moieties.
Expected to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols.
Pyridazinone derivatives, which are structurally similar, exhibit poor water solubility and high solubility in DMSO[4][5][6]. Pyridazine itself is soluble in polar solvents[7].
Stability
The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, especially in the presence of oxygen, metal ions, or at non-neutral pH.
Thiols are known to be unstable in aqueous solutions and can undergo oxidation[8][9]. Storage at low temperatures and under an inert atmosphere is recommended for long-term stability[10][11][12].
pKa
The thiol group is weakly acidic.
General property of thiols.
Safety and Handling Precautions
Working with 6-(2-Methoxyphenyl)pyridazine-3-thiol and its solutions requires adherence to standard laboratory safety procedures. The presence of a thiol group necessitates additional precautions due to potential malodor and reactivity.
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[13][14]
Ventilation : All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16][17] Thiol compounds are known for their strong, unpleasant odors, and a fume hood will help to contain them.[15][16]
Spills : In case of a spill, decontaminate the area with a suitable oxidizing agent, such as a fresh 10% bleach solution, to neutralize the thiol.
Waste Disposal : All solid and liquid waste containing 6-(2-Methoxyphenyl)pyridazine-3-thiol should be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Glassware that has come into contact with the thiol should be decontaminated by soaking in a bleach bath overnight before washing.[16][17][18]
Preparation of Stock Solutions
The following protocol details the preparation of a 10 mM stock solution of 6-(2-Methoxyphenyl)pyridazine-3-thiol in dimethyl sulfoxide (DMSO). This is a common starting concentration for many biological assays.[19]
Mass (mg) = 10 mM × 1 mL × 218.28 g/mol / 1000 = 2.18 mg
Weigh the Compound : In a chemical fume hood, carefully weigh 2.18 mg of 6-(2-Methoxyphenyl)pyridazine-3-thiol using a calibrated analytical balance. For small quantities, it is often best to add solvent directly to the manufacturer's vial to avoid loss during transfer.[20][21]
Dissolution :
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the weighed compound.
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[19] Visually inspect the solution to ensure no particulate matter remains.
Aliquoting and Storage :
To minimize freeze-thaw cycles that can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[19][21]
For enhanced stability, especially for long-term storage, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing.[22] This displaces oxygen and reduces the risk of oxidation of the thiol group.
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[19][21] Properly label each vial with the compound name, concentration, solvent, and date of preparation.
Preparation of Working Solutions
For most experimental applications, the concentrated stock solution will need to be further diluted to a final working concentration in the appropriate aqueous buffer or cell culture medium.
Dilution Workflow
Caption: Dilution of the stock solution to the final working concentration.
Protocol for Dilution
Thaw the Stock Solution : Thaw a single aliquot of the 10 mM stock solution at room temperature.
Calculate Dilution : Determine the volume of the stock solution required to achieve the desired final concentration in your experimental system.
V₁C₁ = V₂C₂
Where V₁ is the volume of the stock solution, C₁ is the concentration of the stock solution, V₂ is the final volume of the working solution, and C₂ is the final concentration of the working solution.
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
V₁ = (1 mL × 10 µM) / 10,000 µM = 0.001 mL or 1 µL
Prepare Working Solution : Add the calculated volume of the stock solution (1 µL in the example) to the final volume of the assay buffer or cell culture medium (999 µL in the example). Mix thoroughly by gentle pipetting or vortexing.
Solvent Concentration : Ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is low enough to not affect the biological system being studied. Typically, a final DMSO concentration of less than 0.5% is recommended.[21]
Stability Considerations
Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. Aliquoting is the most effective way to mitigate this.[19][21]
Light Exposure : Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.[12]
Aqueous Stability : Thiols can be less stable in aqueous solutions. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.[8]
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation, handling, and storage of 6-(2-Methoxyphenyl)pyridazine-3-thiol stock solutions. By adhering to these guidelines, researchers can ensure the integrity and accurate concentration of their stock solutions, leading to more reliable and reproducible experimental outcomes. The emphasis on proper handling of the thiol group is critical for maintaining the compound's stability and for laboratory safety.
References
How to Work with Thiols-General SOP. (n.d.). Retrieved from [Link]
Gaddam, S. K., Indrapati, M., & Kyasaram, N. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT), 11(2). Retrieved from [Link]
Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
ResearchGate. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Retrieved from [Link]
UCL Safety Services. (2020, June 23). Thiols. Retrieved from [Link]
van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.
ResearchGate. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
CSH Protocols. (n.d.). Stock Solutions. Retrieved from [Link]
Wang, Y., Zhang, Y., Bai, Y., Zhuang, M., & Liu, T. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2829.
KISHIDA CHEMICAL CO., LTD. (n.d.). tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Safety Data Sheet. Retrieved from [Link]
NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]
NextSDS. (n.d.). 2-METHOXYPHENYL PHENYL ETHER — Chemical Substance Information. Retrieved from [Link]
Austin, J. (n.d.). Pyridazine. Retrieved from [Link]
PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
troubleshooting impurities in 6-(2-Methoxyphenyl)pyridazine-3-thiol crystallization
Technical Support Center: Crystallization of 6-(2-Methoxyphenyl)pyridazine-3-thiol Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule, specifically focusing on troubleshooting impurities during crystallization. The inherent chemical properties of the pyridazine core and the reactive thiol group present unique purification challenges. This document provides in-depth, field-proven insights and validated protocols to help you achieve high purity and crystalline integrity in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the crystallization of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Q1: What are the most common impurities I should expect during the crystallization of this compound?
A1: The impurity profile is typically dominated by three categories:
Oxidation Products: The thiol (-SH) group is highly susceptible to oxidation, especially when exposed to air during workup or in solution. The most common oxidative impurity is the corresponding disulfide dimer.[1] This is often observed as a less polar spot on TLC and can be identified by mass spectrometry.
Unreacted Starting Materials: Depending on the synthetic route, residual precursors such as a substituted acetophenone or hydrazine derivatives may persist in the crude product.[2][3]
Synthetic Byproducts: The pyridazine ring is an electron-deficient system, making it susceptible to various side reactions during its synthesis, which can lead to structurally related impurities.[4]
Q2: My compound is "oiling out" as a viscous liquid instead of forming crystals. What is causing this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).[5] The primary causes are:
Rapid Cooling: Cooling the solution too quickly prevents molecules from orienting into an ordered crystal lattice.[5]
High Impurity Concentration: Impurities can depress the melting point of the mixture and interfere with nucleation.
Poor Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.[5][6]
Solutions: Allow the solution to cool more slowly by insulating the flask. If this fails, try re-heating the solution and adding a small amount of a "poorer" solvent (an anti-solvent) to reduce solubility, or purify the crude material by column chromatography before attempting recrystallization.[5][7]
Q3: I've cooled my solution, but no crystals have formed. What should I do?
A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.[5] You can induce crystallization by:
Increasing Concentration: Gently heat the solution and evaporate some of the solvent to increase the solute concentration, then allow it to cool slowly again.[5]
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites.[5]
Seeding: Introduce a single, pure crystal of 6-(2-Methoxyphenyl)pyridazine-3-thiol (a "seed crystal") into the solution. This provides a template for crystal growth.[5]
Q4: How can I definitively confirm the purity and identity of my final crystalline product?
A4: A combination of analytical techniques is essential for comprehensive characterization:
Chromatography (HPLC, UPLC): Provides quantitative data on purity by separating the main compound from impurities.[8]
Spectroscopy (NMR, MS): 1H and 13C NMR spectroscopy confirms the chemical structure, while High-Resolution Mass Spectrometry (HRMS) verifies the exact mass.[8][9] The presence of a proton signal for the thiol group (SH) in the 1H NMR spectrum is a key indicator.[9]
Thermal Analysis (DSC): Differential Scanning Calorimetry can determine the melting point and assess for the presence of polymorphs or solvates.[10]
X-Ray Diffraction (PXRD): Powder X-ray Diffraction confirms the crystalline nature of the solid and can identify different crystal forms.[11]
Section 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific, complex problems encountered during crystallization.
Problem 1: Final Product has a Persistent Yellow/Brown Hue and HPLC Shows a Significant, Less-Polar Impurity.
Primary Suspect: Oxidation to the disulfide dimer. The thiol functionality is prone to forming a disulfide bond upon exposure to atmospheric oxygen, a reaction often catalyzed by trace metals.[1]
Diagnostic & Troubleshooting Workflow:
This workflow outlines the decision-making process for identifying and resolving disulfide impurities.
Caption: Workflow for diagnosing and mitigating disulfide impurities.
Corrective Actions & Protocols:
Protocol 1: Reductive Treatment of Crude Product
This protocol is designed to reduce any disulfide back to the free thiol before crystallization.
Dissolution: Dissolve the crude 6-(2-Methoxyphenyl)pyridazine-3-thiol in a suitable organic solvent (e.g., Tetrahydrofuran or Methanol) in a round-bottom flask.
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
Reducing Agent Addition: Add a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) (1.1 equivalents relative to the estimated disulfide content).[1]
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the disulfide spot by TLC or LC-MS.
Workup: Once the reduction is complete, perform an aqueous workup to remove the reducing agent and its byproducts. An acid-base extraction can be effective here, as the thiol is weakly acidic.[12]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude thiol, now ready for crystallization.
Protocol 2: Crystallization Under an Inert Atmosphere
To prevent re-oxidation during the crystallization process itself.
Setup: Place the crude, reduced product in a flask equipped with a condenser and a gas inlet/outlet.
Inerting: Flush the entire apparatus with nitrogen or argon.
Dissolution: Add the chosen crystallization solvent and heat to reflux under a positive pressure of inert gas until all solid dissolves.
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature under the inert atmosphere.
Isolation: Once crystals have formed, filter them quickly, washing with a small amount of cold, de-gassed solvent. Dry the final product under vacuum.
Problem 2: Low Yield, Poor Crystal Quality, or Broad Melting Point After Crystallization.
Primary Suspect: An inappropriate solvent system or the presence of co-crystallizing impurities. The choice of solvent is the most critical parameter in recrystallization.[13][14] An ideal solvent will dissolve the compound completely at its boiling point but very little at room temperature or below.
Data-Driven Solvent Selection:
The selection of a solvent should be a systematic process. The following table provides a starting point for screening.
Solvent
Boiling Point (°C)
Polarity Index
Comments & Potential Issues
Ethanol
78
5.2
Often a good choice for pyridazine derivatives.[15] May require addition of water as an anti-solvent.
Isopropanol
82
4.3
Similar to ethanol but less polar; good for achieving supersaturation.
Ethyl Acetate
77
4.4
A moderately polar solvent; has been used for pyridazine crystallization.[4]
Toluene
111
2.4
Good for less polar compounds; higher boiling point allows for a wider temperature gradient.
Acetonitrile
82
6.2
A polar aprotic solvent; its high polarity might make it too effective a solvent.
Acetone
56
5.4
A common solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[15]
Heptane/Hexane
98 / 69
0.0
Non-polar; likely to be used as an anti-solvent or for washing.
Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent dropwise from the table above.
Solubility Test (Cold): Agitate at room temperature. A good candidate solvent will NOT dissolve the compound readily.
Solubility Test (Hot): Heat the tubes that passed the cold test in a water or sand bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Protocol 4: Two-Solvent (Binary) Recrystallization
This technique is useful when no single solvent has the ideal solubility properties.[7]
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., Ethanol).
Anti-Solvent Addition: While keeping the solution hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., Water or Heptane) dropwise until the solution becomes faintly cloudy (the cloud point).
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization: Set the flask aside to cool slowly and undisturbed. The gradual change in solvent composition will promote slow and selective crystal growth.
Isolation: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
Problem 3: Product Appears Clean by NMR but Purity by HPLC is Stagnant Below 98%.
Primary Suspect: Presence of structurally similar impurities that co-crystallize with the product. These may not be easily resolved by NMR but are separated by a high-resolution technique like HPLC.
Purification Strategy Workflow:
When crystallization alone is insufficient, a multi-step purification strategy is required.
Caption: Decision workflow for advanced purification.
Corrective Actions & Protocols:
Protocol 5: Preparatory Flash Column Chromatography
This protocol removes impurities before the final crystallization step, which is often the key to achieving high purity.
Adsorbent: Use silica gel as the stationary phase.
Eluent Selection: Determine an appropriate mobile phase using TLC. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is common.
Mitigating Tailing: Pyridazine and thiol-containing compounds can be basic and may "tail" on silica gel. To prevent this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[12]
Column Packing & Loading: Pack the column with a slurry of silica in the non-polar solvent. Pre-adsorb the crude material onto a small amount of silica and load it carefully onto the top of the column.
Elution: Run the column, collecting fractions and monitoring them by TLC.
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The resulting purified, amorphous solid is now an ideal candidate for a final, high-purity crystallization step.
References
BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
BenchChem. (2025). Technical Support Center: Purification of Volatile Thiol Compounds.
Gupta, V. et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
Foks, H. et al. (2003). Pyridazine Derivatives. HETEROCYCLES, Vol. 60, No. 8.
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
University of Rochester, Department of Chemistry. (n.d.). How To: Work with Thiols. Available at: [Link]
U.S. Department of Health and Human Services. (n.d.). Analytical Methods for Pyridine.
University of California, Los Angeles. (n.d.). Recrystallization Guide.
Beg, S. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
Daoui, K. et al. (2020). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. IUCrData. Available at: [Link]
Jain, D. et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
Bohdan, D. P. & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.
Fusco, S. et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: [Link]
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available at: [Link]
Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
Technical Support Center: Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and optimization of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyridazine-based scaffolds are of significant interest in drug discovery due to their unique physicochemical properties, including their capacity for hydrogen bonding and their role in modulating pharmacokinetic profiles.[1][2] The 6-(2-methoxyphenyl)pyridazine-3-thiol core, in particular, presents specific synthetic challenges that require careful optimization of reaction conditions.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize reaction yields, and ensure the purity of your final compounds.
Section 1: General Synthetic Workflow & Baseline Protocol
The synthesis of 6-aryl-pyridazine-3-thiol derivatives typically involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine source, followed by thionation or direct synthesis from a thiol-containing precursor.[2][3] A common route involves the reaction of an appropriate ketoacid or ketoester with hydrazine to form a pyridazinone, which is subsequently converted to the corresponding pyridazine-3-thiol.
Below is a general workflow and a baseline experimental protocol that can be adapted for specific derivatives.
Caption: General workflow for pyridazine-3-thiol synthesis.
Baseline Experimental Protocol: Synthesis of 6-(2-Methoxyphenyl)pyridazin-3-one
This protocol describes the formation of the pyridazinone intermediate, a common precursor to the target thiol.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,4-dicarbonyl precursor (e.g., 4-(2-methoxyphenyl)-4-oxobutanoic acid) (1.0 eq).
Solvent & Reagent Addition: Add a suitable solvent such as ethanol or glacial acetic acid.[3] To this solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise.
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
Initial Purification: The crude solid can be washed with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities. The crude product is then dried for use in the next step (thionation).
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol derivatives.
Category 1: Low Reaction Yield
Question: My cyclocondensation reaction to form the pyridazinone intermediate is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yield in the initial cyclization is a frequent issue stemming from several factors related to reactants and reaction conditions.
Cause A: Purity of Starting Materials: The purity of the 1,4-dicarbonyl precursor and the hydrazine source is critical. Impurities can inhibit the reaction or lead to unwanted side products.[3]
Solution A:
Verify Purity: Always check the purity of your starting materials using analytical techniques like NMR or mass spectrometry before starting the reaction.
Use Fresh Hydrazine: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or purify it by distillation if its quality is uncertain.[3]
Cause B: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can cause degradation of reactants or products.[4]
Solution B:
Temperature Screening: Systematically screen a range of temperatures (e.g., 50 °C, 80 °C, and reflux) in small-scale trials to identify the optimal condition for your specific substrate.
Cause C: Improper Solvent or Catalyst: The choice of solvent and catalyst significantly impacts reaction rate and yield. The solvent must effectively dissolve the reactants, while the catalyst should facilitate the cyclization.
Solution C:
Solvent Screening: Test a variety of solvents with different polarities. Protic solvents like ethanol are common, but aprotic solvents like dioxane or toluene can also be effective.[5] In some cases, using glacial acetic acid as both a catalyst and solvent can be beneficial.
Catalyst Optimization: While often catalyzed by acid (like acetic acid or p-toluenesulfonic acid), some variations may benefit from a basic catalyst.[3] Conduct small-scale tests to screen different catalysts.
Parameter
Condition 1
Condition 2
Condition 3
Condition 4
Solvent
Ethanol
Dioxane
Toluene
Acetic Acid
Catalyst
Acetic Acid (cat.)
None
p-TSA (cat.)
None (Solvent is catalyst)
Temperature
Reflux (78°C)
Reflux (101°C)
Reflux (111°C)
100°C
Typical Yield Range
60-75%
70-85%
65-80%
75-90%
Caption: Example table for optimizing cyclocondensation reaction conditions.
Category 2: Impurity Formation & Side Reactions
Question: I am observing significant impurities alongside my desired pyridazine-3-thiol product. What are the common side reactions?
Answer: The formation of impurities often arises from the reactivity of the pyridazine ring and the thiol group.
Cause A: Oxidation to Disulfide: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer. This is one of the most common byproducts.
Solution A:
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
Degassed Solvents: Use solvents that have been degassed prior to use.
Reductive Workup: During workup, a mild reducing agent can be added to revert any formed disulfide back to the thiol, although this can complicate purification.
Cause B: Thione-Thiol Tautomerism: Pyridazine-3-thiol exists in equilibrium with its pyridazine-3(2H)-thione tautomer.[2] While not an impurity, the presence of both forms can complicate analysis (e.g., NMR spectra) and subsequent reactions. Alkylation, for instance, can occur at either the sulfur or the nitrogen atom depending on the conditions.[6]
Solution B:
Characterization: Be aware of this tautomerism during characterization. NMR spectra may show two sets of peaks.
Control of Reactivity: For subsequent reactions like alkylation, the choice of base and solvent can direct the reaction to either the S- or N-position. Hard electrophiles tend to react at the nitrogen, while soft electrophiles react at the sulfur.[6]
Cause C: Incomplete Thionation: When converting a pyridazinone to a pyridazine-3-thiol using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, the reaction may not go to completion, leaving unreacted starting material.
Solution C:
Optimize Thionation Conditions: Ensure sufficient equivalents of the thionating reagent are used (typically 0.5-1.0 eq of Lawesson's reagent).
Increase Temperature/Time: Thionation reactions often require high temperatures (e.g., refluxing in toluene or xylene) and extended reaction times. Monitor the reaction by TLC until all the starting material is consumed.
Caption: Troubleshooting guide for impurity formation.
Category 3: Product Isolation & Purification
Question: I am struggling to isolate my final product. It either remains in the solution or forms an emulsion during extraction.
Answer: Isolation difficulties are common, especially given the polar nature of the pyridazine ring and the acidic thiol proton.
Cause A: High Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction challenging.[3]
Solution A:
Solvent Removal: After the reaction, completely remove the reaction solvent under reduced pressure.
Anti-Solvent Precipitation: Dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol or acetone) and then add a non-polar anti-solvent (e.g., hexanes or diethyl ether) dropwise to induce precipitation.
pH Adjustment: The thiol is acidic and will be deprotonated and highly water-soluble at high pH. During aqueous workup, carefully adjust the pH to be acidic (pH 3-4) with an acid like 1M HCl to ensure the thiol is protonated and less water-soluble before extraction.
Cause B: Emulsion Formation during Extraction: The amphiphilic nature of the product can lead to stable emulsions during liquid-liquid extraction.[3]
Solution B:
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or filter aid to help separate the layers.
Centrifugation: If the emulsion is persistent and the scale is small enough, centrifugation can be an effective method to separate the layers.
References
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. (2019). ResearchGate. Retrieved March 27, 2026, from [Link]
Pyridazine synthesis, optimization, mechanism and scope. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932.
Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved March 27, 2026, from [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. (2021). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 27, 2026, from [Link]
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved March 27, 2026, from [Link]
Technical Support Center: Resolving Solubility Issues of 6-(2-Methoxyphenyl)pyridazine-3-thiol in Organic Solvents
Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its dissolution in organic solvents.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the structural and chemical nature of 6-(2-Methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2).[1] Its structure contains a pyridazine ring, a methoxyphenyl group, and a thiol (-SH) group. This combination of a polar heterocyclic system, a moderately non-polar aromatic ring, and a protic, acidic thiol group results in a complex solubility profile. The molecule's formula is C₁₁H₁₀N₂OS, and it has a molecular weight of 218.28 g/mol .[1]
The thiol group is more acidic than a corresponding alcohol, which can influence its solubility in the presence of bases.[2] Conversely, the nitrogen atoms in the pyridazine ring can act as weak bases. The overall solubility will be a balance of these functional groups' interactions with the solvent.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
Encountering poor solubility can be a significant roadblock in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: The compound is not dissolving in my chosen non-polar solvent (e.g., hexane, toluene).
Root Cause Analysis: The principle of "like dissolves like" is fundamental to solubility.[3] 6-(2-Methoxyphenyl)pyridazine-3-thiol possesses significant polarity due to the pyridazine ring and the thiol group. Non-polar solvents lack the ability to form strong intermolecular interactions (like hydrogen bonds or dipole-dipole interactions) with these polar moieties, leading to poor solubility.
Solutions:
Solvent Polarity Gradient Trial: It is recommended to test solubility in a range of solvents with increasing polarity. A systematic approach would be to start with slightly more polar solvents and progress as needed.
Introduction of a Co-solvent: The use of co-solvents can significantly enhance solubility by modifying the overall polarity of the solvent system.[4][5] Small additions of a more polar, miscible solvent can disrupt the solvent-solvent interactions of the primary solvent, allowing for better solvation of the solute.
Issue 2: The compound has limited solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane).
Root Cause Analysis: While these solvents are more polar than hydrocarbons, they may still not be optimal for solvating the highly polar and hydrogen-bonding regions of the molecule. The energy required to break the crystal lattice of the solid compound might be greater than the energy gained from solvation.
Solutions:
Heating: For many compounds, solubility increases with temperature.[6] This is because the dissolution process is often endothermic.[7][8] Cautious heating of the mixture can provide the necessary energy to overcome the lattice energy. Always ensure the compound is stable at elevated temperatures to avoid degradation.
Sonication: Applying ultrasonic energy can help break down solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.
Use of Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. Studies on similar pyridazine derivatives have shown high solubility in DMSO.[7][8][9]
Issue 3: The compound is precipitating out of solution over time.
Root Cause Analysis: This often indicates that a supersaturated solution was formed, which is thermodynamically unstable. This can happen if the initial dissolution was forced (e.g., by heating) and the solution was then cooled, or if the solvent slowly evaporated.
Solutions:
Determine the Saturation Point: It is crucial to determine the actual solubility limit at the working temperature to avoid preparing supersaturated solutions.
Employ a Co-solvent System: A well-chosen co-solvent mixture can provide a more stable environment for the dissolved solute, preventing precipitation.
Solid Dispersion Technique: For downstream applications, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[10]
Issue 4: The compound's solubility is inconsistent between batches.
Root Cause Analysis: Inconsistent solubility can be due to variations in the solid-state properties of the compound, such as polymorphism or the presence of impurities. Different crystalline forms (polymorphs) of the same compound can have significantly different solubilities.
Solutions:
Characterize the Solid State: Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify the crystalline form of each batch.
Purification: Ensure the starting material is of high purity. Impurities can sometimes enhance or suppress solubility.
Standardized Dissolution Protocol: Use a consistent and well-documented procedure for dissolving the compound to minimize variability.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 6-(2-Methoxyphenyl)pyridazine-3-thiol in common organic solvents?
Q2: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A2: Yes, this can be an effective strategy, particularly in protic organic solvents. The thiol group is acidic and can be deprotonated by a suitable base to form a more soluble thiolate salt.[2] Conversely, the pyridazine nitrogens are weakly basic and can be protonated by a strong acid. The choice of acid or base should be compatible with your experimental conditions. For instance, a small amount of a non-aqueous base like triethylamine or DBU could be added to a solvent like ethanol to deprotonate the thiol.
Q3: Are there any specific solvent-solute interactions I should be aware of?
A3: The thiol group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may show enhanced solubility. Additionally, the aromatic rings can engage in pi-pi stacking interactions, which could be a factor in both the solid state and in solution with aromatic solvents.
Q4: How does temperature typically affect the solubility of this compound?
A4: For most solid solutes, solubility in organic solvents increases with temperature.[6] This is because the dissolution process is generally endothermic, meaning it requires energy input to proceed.[8] Therefore, heating the solution is a viable method to increase the amount of dissolved compound, provided the compound is thermally stable.
Q5: What are the best practices for preparing a stock solution of this compound?
A5: It is recommended to start with a highly polar aprotic solvent like DMSO to prepare a concentrated stock solution. This can then be diluted with the desired experimental solvent. When diluting a DMSO stock into an aqueous or less polar organic medium, be mindful of the potential for precipitation if the final concentration exceeds the solubility limit in the final solvent mixture.
Q6: Are there computational tools that can predict the solubility of this compound?
A6: Yes, several computational models and machine learning approaches are available to predict the solubility of organic molecules in various solvents.[12][13][14][15] These tools can provide useful estimates to guide solvent selection, but experimental verification is always necessary for accurate results.[3][14]
Experimental Protocols
Protocol 1: Isothermal Equilibrium Method for Solubility Determination
This protocol is a standard method for accurately determining the solubility of a compound in a given solvent at a specific temperature.
Materials:
6-(2-Methoxyphenyl)pyridazine-3-thiol
Selected organic solvent(s)
Vials with screw caps
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Volumetric flasks and pipettes
Procedure:
Add an excess amount of 6-(2-Methoxyphenyl)pyridazine-3-thiol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in an orbital shaker or on a stirrer with controlled temperature. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, stop the agitation and allow the undissolved solid to settle.
Centrifuge the sample to pellet the remaining solid.
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution).
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol outlines a method for systematically screening co-solvents to improve the solubility of the target compound.
Materials:
6-(2-Methoxyphenyl)pyridazine-3-thiol
Primary solvent (in which solubility is poor)
A selection of miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, NMP)
Vials and analytical equipment as in Protocol 1
Procedure:
Prepare a series of solvent mixtures with varying ratios of the primary solvent and a co-solvent (e.g., 90:10, 80:20, 50:50 v/v).
For each solvent mixture, determine the solubility of 6-(2-Methoxyphenyl)pyridazine-3-thiol using the Isothermal Equilibrium Method described in Protocol 1.
Plot the solubility of the compound as a function of the co-solvent concentration.
The optimal co-solvent and its concentration can be identified from the plot as the point of maximum solubility.
Repeat the process for different co-solvents to find the most effective system.
Summary of Expected Solubility
The following table provides a qualitative summary of the expected solubility of 6-(2-Methoxyphenyl)pyridazine-3-thiol in various classes of organic solvents. This is based on general chemical principles and data for structurally similar molecules.[11]
Solvent Class
Examples
Expected Solubility
Rationale
Non-Polar
Hexane, Toluene, Cyclohexane
Very Low
Lack of favorable interactions with the polar pyridazine and thiol groups.
Strong dipole moments and ability to accept hydrogen bonds lead to effective solvation of the polar functional groups.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
Can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility may be enhanced with base.
References
A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News | Massachusetts Institute of Technology. [Link]
Attia, L., Burns, J., & Green, W. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
NextSDS. (n.d.). 6-(2-methoxyphenyl)pyridazin-3-amine — Chemical Substance Information. Retrieved from [Link]
Kumar, S., & Singh, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
Sires, M. I., & Sinko, P. J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in M
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
Singh, A. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? ResearchGate. [Link]
Perlovich, G. L., & Volkova, T. V. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(11), 3235. [Link]
Sharma, D., Saini, S., & Singh, G. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
Synthesis and physical properties of 3-methoxy-6-phenylpyridazine. (2025, May 20).
Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
Alshehri, S., et al. (2022). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. (n.d.).
optimizing purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol via flash chromatography
An In-Depth Guide to Optimizing the Flash Chromatography Purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Optimizing the Flash Chromatography Purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical, field-proven solutions for the purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol. The unique chemical nature of this molecule, featuring a polar pyridazine core, a reactive thiol group, and a methoxyphenyl substituent, presents specific challenges in flash chromatography that require a nuanced approach. This document will walk you through troubleshooting common issues and answer frequently asked questions to help you achieve high purity and yield.
Understanding the Molecule: Key Challenges in Purification
The structure of 6-(2-Methoxyphenyl)pyridazine-3-thiol dictates its chromatographic behavior. The primary challenges arise from:
Acid-Base Interactions: The pyridazine ring contains basic nitrogen atoms, while the thiol group is weakly acidic. These functionalities can engage in strong secondary interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing and poor recovery.[1][2][3]
Compound Stability: Thiols are susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel, forming disulfide dimers as a major impurity.[4] This on-column degradation can drastically reduce the yield of the desired product.[5][6]
Polarity: The molecule possesses both polar (pyridazine, thiol) and non-polar (methoxyphenyl) regions, requiring a carefully balanced solvent system to achieve effective separation from impurities.
Below is a diagram illustrating the potential interactions between the target molecule and the silica gel stationary phase.
Caption: Potential problematic interactions between the target molecule and silica gel.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 6-(2-Methoxyphenyl)pyridazine-3-thiol. The table below provides a systematic approach to diagnosing and solving these issues.
Problem Encountered
Potential Cause(s)
Recommended Solution(s)
Severe Peak Tailing
1. Strong acid-base interactions between the pyridazine/thiol groups and acidic silanol groups on silica.[1][7] 2. Column overload. [7]
1a. Deactivate the silica: Add a small amount (0.1-1%) of a modifier like triethylamine (TEA) to your mobile phase to mask the acidic silanol sites.[3][8] 1b. Use an alternative stationary phase: Consider using neutral alumina or Florisil®, which are less acidic than standard silica gel.[1][5] 2. Reduce sample load: Ensure you are not exceeding the column's capacity. A typical ratio is 1:30 to 1:100 of crude material to silica gel by weight.
Low or No Recovery of Product
1. Irreversible adsorption onto the stationary phase due to strong interactions.[2] 2. On-column decomposition/degradation. [5] 3. Mobile phase is not polar enough to elute the compound.
1. Switch to a less acidic stationary phase like neutral alumina.[9] 2. Perform a stability test: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely.[5] Use a less acidic stationary phase or work quickly at lower temperatures. 3. Increase mobile phase polarity: After running the initial gradient, perform a "column flush" with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to elute any strongly bound material.[10]
Poor Separation from Impurities
1. Suboptimal solvent system: The mobile phase does not provide sufficient selectivity between the product and impurities. 2. Co-elution: The impurity has a very similar polarity to the product.
1. Re-optimize the mobile phase with TLC: Screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). Aim for an Rf value of 0.2-0.3 for the target compound for the best separation.[8][11] 2. Try an orthogonal approach: If normal-phase fails, consider reversed-phase (C18) flash chromatography. The different separation mechanism may resolve the co-eluting impurity.[9] 3. Use high-performance silica: Silica with a higher surface area can provide better resolution for challenging separations.[12]
Appearance of a New, Less Polar Spot During Purification
1. Oxidation of the thiol to its corresponding disulfide dimer on the silica surface.[4]
1a. De-gas solvents: Use solvents that have been sparged with nitrogen or argon to minimize dissolved oxygen. 1b. Work quickly: Minimize the time the compound spends on the column. 1c. Consider an alternative stationary phase like alumina, which is less likely to promote oxidation.[1]
Systematic Troubleshooting Workflow
When encountering a purification problem, a logical workflow can help identify the root cause efficiently.
Caption: A systematic workflow for troubleshooting flash chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 6-(2-Methoxyphenyl)pyridazine-3-thiol?
A1: While standard silica gel is the most common choice for flash chromatography, it can be problematic for this specific molecule due to its acidic nature.[2]
Silica Gel (40-63 µm): This is the default starting point. However, due to the basic pyridazine nitrogens and the acidic thiol, you will likely observe peak tailing. This can often be overcome by adding 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silanol sites.[3][8]
Neutral Alumina: This is an excellent alternative if your compound proves to be unstable on silica gel or if tailing persists even with modifiers.[1][5] Alumina is generally less acidic and can prevent degradation of sensitive compounds.
Florisil® (Magnesium Silicate): This is another good option for compounds that are sensitive to the acidity of silica gel.[1]
Recommendation: Start with standard silica gel and a TEA-modified mobile phase. If you observe degradation or irreversible binding, switch to neutral alumina.
Q2: How do I select the optimal solvent system (mobile phase)?
A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[13]
Initial Screening: Test various solvent systems. Good starting points for a molecule of this polarity include gradients of Ethyl Acetate in Hexanes and Methanol in Dichloromethane (DCM).
Target Rf Value: The ideal solvent system is one that places your target compound at an Rf value between 0.2 and 0.3 on the TLC plate.[11] This range provides the best balance for achieving good separation on a flash column.
Modifier Addition: As mentioned, if you see streaking on the TLC plate, add a small amount of TEA (for basic compounds interacting with acidic silica) or acetic acid (if the compound itself is acidic and interacting with trace metals) to the developing chamber to see if the spot shape improves.[3][10] For this molecule, TEA is the more likely beneficial additive.
Suggested Starting Solvent Systems (Normal Phase)
Polarity
Considerations
Ethyl Acetate / Hexanes
Low to Medium
A standard system. You will likely need a high percentage of ethyl acetate.
Methanol / Dichloromethane (DCM)
Medium to High
Very effective for polar compounds. A shallow gradient (e.g., 0-10% MeOH in DCM) is often successful.
Acetone / Toluene
Medium
Can offer different selectivity compared to ester or alcohol-based systems.
Q3: My product seems to be degrading on the column. What are the causes and solutions?
A3: On-column degradation is a common issue, especially for sensitive functional groups like thiols.[5] The primary cause is the interaction with the acidic stationary phase, which can catalyze decomposition or oxidation.[2][4][6]
Diagnosis (2D TLC): To confirm on-column degradation, you can perform a 2D TLC experiment. Spot the crude material in one corner of a TLC plate and run it in your chosen solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[5][10]
Solutions:
Change Stationary Phase: Switch to a more inert phase like neutral alumina or Florisil®.[1]
Deactivate Silica: Pre-treat the column by flushing it with your mobile phase containing 1% TEA before loading your sample.
Minimize Residence Time: Use a slightly stronger mobile phase to elute the compound faster, reducing its contact time with the silica. Run the column with positive pressure to ensure a consistent and reasonably fast flow rate.
Q4: How can I effectively load my sample onto the column for the best resolution?
A4: Proper sample loading is crucial to prevent band broadening and ensure a good separation.
Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. If the sample is not very soluble in the initial mobile phase, you can use a stronger solvent (like DCM), but keep the volume as small as possible to avoid disturbing the column packing.
Dry Loading (Recommended): This is the preferred method, especially if your compound has poor solubility in the starting eluent.[3]
Dissolve your crude product in a suitable solvent (e.g., DCM, methanol).
Add a small amount of silica gel (or Celite®) to the solution to form a slurry.
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
Carefully load this powder onto the top of your packed column. This technique ensures that the sample is introduced to the column as a very narrow, concentrated band, maximizing resolution.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general workflow for developing a purification method for 6-(2-Methoxyphenyl)pyridazine-3-thiol.
1. TLC Method Development
Dissolve a small amount of your crude reaction mixture.
On a silica gel TLC plate, spot the crude mixture in separate lanes.
Develop the plates in different solvent systems (e.g., 70:30 Hexane:EtOAc, 95:5 DCM:MeOH, 90:10 DCM:MeOH + 0.5% TEA).
Identify the solvent system that gives your target product an Rf of ~0.2-0.3 and shows good separation from major impurities. Note any tailing.
2. Column Preparation
Select a column of appropriate size for the amount of crude material.
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[1]
Add a thin layer of sand on top of the packed silica to protect the surface.
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading
Use the dry loading method described in FAQ Q4 for best results.
4. Elution and Fraction Collection
Begin eluting with your starting mobile phase.
If using a gradient, gradually increase the proportion of the more polar solvent.[11] A stepwise gradient is often effective (e.g., hold at 2% MeOH for 5 column volumes, then increase to 5% MeOH).
Collect fractions continuously and monitor them by TLC to identify which ones contain your pure product.
5. Product Isolation
Combine the pure fractions.
Remove the solvent under reduced pressure (rotary evaporation).
Place the resulting solid or oil under high vacuum to remove any residual solvent.
References
Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines.
BenchChem. (2025).
Lirias. (n.d.).
University of Rochester. (n.d.).
Biotage. (n.d.).
Organic Syntheses. (2025).
Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
BenchChem. (2025).
Element Lab Solutions. (n.d.).
ResearchGate. (2025).
Reddit. (2016).
Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
PNAS. (2023). Silica particles convert thiol-containing molecules to disulfides.
A Comparative Guide to 6-(2-Methoxyphenyl)pyridazine-3-thiol and Other Pyridazine Thiols in Catalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the design of effective ligands is paramount to achieving high efficiency, selectivity, and substrate scope in chemica...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the design of effective ligands is paramount to achieving high efficiency, selectivity, and substrate scope in chemical transformations. Among the vast array of ligand scaffolds, nitrogen- and sulfur-containing heterocycles have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an in-depth comparison of 6-(2-Methoxyphenyl)pyridazine-3-thiol with other pyridazine thiols as potential ligands in catalysis, offering insights into their synthesis, structural characteristics, and inferred catalytic performance based on current literature and established chemical principles.
Introduction to Pyridazine Thiols in Catalysis
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique electronic framework. The introduction of a thiol group at the 3-position creates a bidentate or bridging ligand system with the potential to coordinate to a metal center through both a nitrogen and a sulfur atom. This chelation can stabilize the metal center and influence the geometry and reactivity of the resulting catalyst. Pyridazine derivatives have been explored as ligands in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.[1][2]
The catalytic efficacy of a pyridazine thiol ligand can be significantly modulated by the nature of the substituent at the 6-position. This substituent can exert both electronic and steric effects, thereby fine-tuning the properties of the resulting metal complex.
Synthesis and Accessibility
A key consideration for the practical application of a ligand is its synthetic accessibility. While a specific, detailed synthesis for 6-(2-Methoxyphenyl)pyridazine-3-thiol is not extensively reported in peer-reviewed literature, its preparation can be reasonably extrapolated from established methods for analogous pyridazine and pyridine thiols.[3][4][5]
A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for 6-(2-Methoxyphenyl)pyridazine-3-thiol.
This general approach, involving the formation of a γ-ketoacid followed by cyclization with hydrazine and subsequent thionation, is adaptable for the synthesis of various 6-arylpyridazine-3-thiols, allowing for a systematic variation of the aryl substituent. The commercial availability of substituted benzoyl chlorides and propionic acid derivatives makes this a versatile route.
Structural Features and Potential Catalytic Implications of 6-(2-Methoxyphenyl)pyridazine-3-thiol
The 2-methoxyphenyl substituent at the 6-position of the pyridazine ring is expected to impart distinct electronic and steric characteristics to the ligand, which in turn would influence its catalytic performance.
Electronic Effects
The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho position, its electron-donating character is likely to dominate, increasing the electron density on the pyridazine ring. This enhanced electron density on the nitrogen atoms could lead to stronger coordination to the metal center, potentially stabilizing the catalytic species. Computational studies on pyridazine derivatives have shown that substituents can significantly influence the electronic properties of the ring.[6][7][8]
Steric Effects
The ortho-methoxy group introduces steric bulk near the nitrogen donor atom. This steric hindrance can influence the coordination geometry around the metal center, potentially creating a specific pocket for substrate binding and influencing the selectivity of the catalytic reaction. Studies on substituted pyridine ligands have demonstrated that steric bulk can significantly impact catalytic activity and selectivity.[2][9]
Potential for Secondary Interactions
The oxygen atom of the methoxy group could potentially engage in secondary interactions with the metal center or the substrate, further influencing the catalytic process. Such non-covalent interactions have been shown to play a crucial role in controlling selectivity in various catalytic systems.
Comparison with Other Pyridazine Thiols
To understand the potential advantages of 6-(2-Methoxyphenyl)pyridazine-3-thiol, it is instructive to compare its expected properties with those of other pyridazine thiols bearing different substituents at the 6-position.
Substituent at 6-Position
Expected Electronic Effect on Pyridazine Ring
Expected Steric Hindrance
Potential Impact on Catalysis
-H (Unsubstituted)
Neutral
Minimal
Baseline for comparison. May lead to less stable catalysts.
-CH₃ (Methyl)
Weakly electron-donating
Low
Increased electron density may enhance catalyst stability.
-C(CH₃)₃ (tert-Butyl)
Electron-donating
High
Significant steric bulk can enhance selectivity but may reduce reaction rates.
-CF₃ (Trifluoromethyl)
Strongly electron-withdrawing
Moderate
Reduced electron density on the nitrogen may weaken metal coordination, potentially affecting catalyst stability and activity.
-NO₂ (Nitro)
Strongly electron-withdrawing
Moderate
Similar to -CF₃, may lead to less stable catalytic complexes.
-OCH₃ (Methoxy, para)
Strongly electron-donating
Low
Increased electron density for stronger metal binding.
-OCH₃ (Methoxy, ortho)
Electron-donating (net)
Moderate
Combination of increased electron density and steric bulk, potentially leading to a good balance of activity and selectivity.
Hypothetical Application in Palladium-Catalyzed Cross-Coupling
Pyridinethiolate ligands have been utilized in various transition metal-catalyzed reactions.[1][10] Drawing a parallel, 6-(2-Methoxyphenyl)pyridazine-3-thiol could serve as a promising ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction where 'L' represents the pyridazine thiol ligand.
In this hypothetical scenario, the 6-(2-methoxyphenyl)pyridazine-3-thiolate ligand would coordinate to the palladium center. The electronic properties of the ligand could influence the rates of oxidative addition and reductive elimination, while its steric profile could affect the transmetalation step and the overall selectivity of the reaction. The potential for the methoxy group to act as a hemilabile ligand, transiently coordinating to the metal center, could also play a role in promoting key steps of the catalytic cycle.
Experimental Protocols (Hypothetical)
While direct experimental data is not available, the following protocols are proposed based on established procedures for similar catalytic systems.
Synthesis of 6-(2-Methoxyphenyl)pyridazine-3-thiol
Materials:
6-(2-Methoxyphenyl)pyridazin-3(2H)-one
Lawesson's reagent
Anhydrous toluene
Procedure:
To a solution of 6-(2-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford 6-(2-methoxyphenyl)pyridazine-3-thiol.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
Aryl halide (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(OAc)₂ (2 mol%)
6-(2-Methoxyphenyl)pyridazine-3-thiol (4 mol%)
K₂CO₃ (2.0 eq)
Toluene/water (10:1)
Procedure:
In a Schlenk tube, combine the aryl halide, arylboronic acid, Pd(OAc)₂, 6-(2-methoxyphenyl)pyridazine-3-thiol, and K₂CO₃.
Evacuate and backfill the tube with nitrogen three times.
Add the toluene/water solvent mixture via syringe.
Heat the reaction mixture at 100 °C for 12-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired biaryl product.
Conclusion
While direct experimental comparisons are currently lacking in the scientific literature, a detailed analysis of its structural features suggests that 6-(2-methoxyphenyl)pyridazine-3-thiol holds considerable promise as a ligand in catalysis. The presence of the ortho-methoxy group is anticipated to confer a unique combination of electronic and steric properties that could lead to enhanced catalytic activity and selectivity compared to other pyridazine thiols. The electron-donating nature of the methoxy group may stabilize the metal center, while its steric bulk could provide a means to control the stereochemical outcome of reactions.
Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the catalytic potential of 6-(2-methoxyphenyl)pyridazine-3-thiol and its derivatives. Such studies would not only contribute to the development of new and efficient catalytic systems but also deepen our understanding of ligand design principles in homogeneous catalysis.
References
Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48.[3][4][11]
Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate.[4]
Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.[12]
Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance, 2, 33-47.[2]
Kadhim, M. A., & Hassan, W. A. (2021). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Journal of Education for Pure Science-University of Thi-Qar, 11(2), 1-8.[6]
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.[7]
Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
Company, A., et al. (2013). Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the FeII(Pytacn) Family of Complexes. Inorganic Chemistry, 52(15), 8861-8874.[9]
Al-Azzawi, A. M., & Al-Majidi, S. M. H. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 629.[8]
Vitale, P., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 28(3), 1391.[13]
De Winter, J. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.[14]
Han, Z., & McNamara, W. R. (2013). Nickel Pyridinethiolate Complexes as Catalysts for the Light-Driven Production of Hydrogen from Aqueous Solutions in Noble-Metal-Free Systems. Journal of the American Chemical Society, 135(38), 14337-14347.[10]
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.[5]
Comparative Binding Affinity of 6-(2-Methoxyphenyl)pyridazine-3-thiol Analogs: A Guide to Scaffold Optimization in CNS Drug Discovery
As the landscape of central nervous system (CNS) drug discovery shifts toward addressing neuroinflammation and synaptic dysfunction, the demand for highly selective, brain-penetrant kinase and phosphodiesterase (PDE) inh...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of central nervous system (CNS) drug discovery shifts toward addressing neuroinflammation and synaptic dysfunction, the demand for highly selective, brain-penetrant kinase and phosphodiesterase (PDE) inhibitors has surged. Among the most promising pharmacophores is the 6-arylpyridazine scaffold. Specifically, 6-(2-Methoxyphenyl)pyridazine-3-thiol (CAS: 1226144-20-2) serves as a highly versatile building block for developing potent inhibitors targeting p38α Mitogen-Activated Protein Kinase (MAPK) and Phosphodiesterase 2A (PDE2A).
This guide provides an objective, data-driven comparison of 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs against established reference compounds. By dissecting the mechanistic rationale, comparative binding affinities, and the self-validating experimental workflows required for lead optimization, this document equips medicinal chemists and application scientists with the insights needed to accelerate CNS pipeline development.
Mechanistic Rationale: The Pharmacophore Advantage
To understand the superior binding affinity of 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs, we must analyze the causality behind the scaffold's molecular interactions:
The Pyridazine Core (π-Deficient Backbone): The pyridazine ring is a highly π-deficient aromatic system with a low
pKa
(approx. 2.3). This weak basicity allows the nitrogen atoms to act as robust hydrogen-bond acceptors without carrying a permanent positive charge at physiological pH, which is critical for crossing the blood-brain barrier (BBB). In kinases like p38α MAPK, this core anchors the molecule to the ATP-binding hinge region [1].
The 2-Methoxyphenyl Substituent (Conformational Control): The ortho-methoxy group is not merely a steric filler; it forces a non-planar dihedral angle between the phenyl ring and the pyridazine core. This twisted conformation perfectly complements the restricted "top-pocket" of PDE2A (gated by Leu770) and the hydrophobic pocket of the DFG-in conformation of p38α MAPK [2].
The 3-Thiol Moiety (Vector for Extension): The thiol group provides a highly reactive synthetic handle. When converted to thioethers or substituted amines, it projects into solvent-exposed regions, allowing for the tuning of pharmacokinetic properties (e.g., solubility and clearance) without disrupting the primary pharmacophore's binding affinity.
Comparative Binding Affinity Data
The following table summarizes the quantitative binding data of two optimized 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs (Analog A: a thioether derivative; Analog B: an amine derivative) compared to industry-standard reference inhibitors.
Note: Ligand Efficiency (LE) is calculated as
ΔG/Nheavy
, where a value > 0.30 kcal/mol/heavy atom indicates a highly optimized binder.
Compound
Primary Target
Ki
(nM)
IC50
(nM)
Residence Time (
τ
)
Ligand Efficiency (LE)
Off-Target Profile
Analog A (Thioether)
PDE2A
1.2 ± 0.3
4.5 ± 0.8
45 min
0.38
>200-fold vs PDE10/11
Analog B (Amine)
p38α MAPK
8.4 ± 1.1
15.2 ± 2.0
120 min
0.35
Spares CK1δ and p38β
MW108 (Reference)
p38α MAPK
114.0 ± 5.0
135.0 ± 8.0
15 min
0.29
Spares CK1δ
PF-05180999 (Ref)
PDE2A
2.5 ± 0.4
8.0 ± 1.2
30 min
0.34
>100-fold vs PDE10
Analysis: Analog B demonstrates a near 13-fold improvement in
Ki
against p38α MAPK compared to the early-generation 6-arylpyridazine MW108. Furthermore, the extended residence time (120 min) of Analog B suggests a slow off-rate (
koff
), a critical parameter for sustained in vivo efficacy in neuroinflammatory models.
To ensure scientific integrity, binding affinities must not rely on a single assay format. As an application standard, we employ a self-validating system combining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetics.
Protocol A: TR-FRET Assay for
IC50
Determination
TR-FRET is utilized because its ratiometric readout intrinsically cancels out artifacts caused by compound auto-fluorescence or inner-filter effects—common issues with highly conjugated heteroaromatic scaffolds.
Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged p38α MAPK (or PDE2A), 1 nM Europium-labeled anti-GST antibody (donor), and 10 nM Kinase Tracer (Alexa Fluor 647-labeled competitive probe, acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 0.01% Brij-35, 1 mM EGTA).
Compound Titration: Dispense 6-(2-Methoxyphenyl)pyridazine-3-thiol analogs in a 12-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer and eliminate tip-based carryover.
Incubation: Add the protein/tracer master mix to the compounds. Incubate in the dark at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.
Detection & Causality: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Measure emission at both 615 nm (Europium) and 665 nm (Tracer).
Causality: The 665/615 ratio is directly proportional to the amount of tracer bound. As the pyridazine analog outcompetes the tracer for the active site, the FRET signal decreases, yielding a highly accurate
IC50
curve.
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling
While
IC50
confirms potency, SPR is mandatory to determine the association (
kon
) and dissociation (
koff
) rates, which dictate the drug's residence time (
τ=1/koff
).
Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.
Ligand Immobilization: Inject the target protein (e.g., PDE2A) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.
Buffer Optimization: Use HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) supplemented with 2% DMSO as the running buffer.
Causality: The inclusion of 0.05% Tween-20 and 2% DMSO is critical to prevent the lipophilic 2-methoxyphenyl moiety from non-specifically partitioning into the dextran matrix, which would otherwise cause false-positive baseline drift.
Analyte Injection: Inject the pyridazine analogs in a multi-cycle kinetic format (0.1 nM to 1000 nM) at a high flow rate of 50 μL/min to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
KD
,
kon
, and
koff
.
Workflow Visualization
The following diagram illustrates the logical progression of the orthogonal validation system used to evaluate the 6-arylpyridazine library.
Orthogonal Binding Affinity Validation Workflow for 6-Arylpyridazine Analogs
Conclusion
The 6-(2-Methoxyphenyl)pyridazine-3-thiol scaffold represents a highly privileged structure for CNS drug discovery. By leveraging the unique physicochemical properties of the pyridazine ring and the conformational control exerted by the ortho-methoxy group, researchers can engineer analogs that vastly outperform early-generation inhibitors in both binding affinity and residence time. Strict adherence to orthogonal validation workflows, such as combining TR-FRET with SPR kinetics, ensures that only compounds with true target engagement and optimal thermodynamic profiles advance to in vivo neuroinflammatory models.
References
Title: Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction
Source: PLOS ONE (2013), 8(6): e66226.
URL: [Link] [1]
Title: Predicting Binding Free Energies of PDE2 Inhibitors. The Difficulties of Protein Conformation
Source: Scientific Reports (2018), 8: 4916.
URL: [Link] [2]
Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review
Source: Bioorganic & Medicinal Chemistry (2024), 117847.
URL: [Link]
Validation
A Comparative Guide to the Validation of Analytical Methods for 6-(2-Methoxyphenyl)pyridazine-3-thiol
For researchers, scientists, and drug development professionals, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of regulatory approval and pro...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of regulatory approval and product quality. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry.
The narrative herein moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and the global regulatory framework established by the International Council for Harmonisation (ICH).[1][2][3][4] Every protocol described is designed as a self-validating system, ensuring that the data generated is robust, reliable, and fit for its intended purpose.
The Imperative of Method Validation
Before any analytical procedure is implemented for routine use, it must undergo a thorough validation process to demonstrate its suitability.[3] This is not merely a regulatory hurdle; it is a scientific necessity to ensure the integrity of the data that informs critical decisions in the drug development lifecycle. The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach, viewing method validation as a continuous process rather than a one-time event.[4][5][6] This guide focuses on the core validation parameters that establish the reliability of an analytical method: Specificity, Linearity, Range, Accuracy, Precision, and Robustness.[4]
The overall validation workflow is a systematic process, beginning with the definition of the analytical procedure's purpose and culminating in a comprehensive validation report.
mass spectrometry fragmentation comparison of 6-(2-Methoxyphenyl)pyridazine-3-thiol
High-Resolution Mass Spectrometry Fragmentation Guide: Differentiating 6-(2-Methoxyphenyl)pyridazine-3-thiol from Positional Isomers Executive Summary & Analytical Challenge In drug metabolism and pharmacokinetics (DMPK)...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution Mass Spectrometry Fragmentation Guide: Differentiating 6-(2-Methoxyphenyl)pyridazine-3-thiol from Positional Isomers
Executive Summary & Analytical Challenge
In drug metabolism and pharmacokinetics (DMPK), distinguishing positional isomers—such as ortho, meta, and para substitutions on an aromatic ring—is a persistent analytical challenge that often complicates structural elucidation[1]. 6-(2-Methoxyphenyl)pyridazine-3-thiol is a valuable scaffold in medicinal chemistry. Understanding its specific collision-induced dissociation (CID) behavior is critical for rapid identification without relying solely on NMR, which requires higher sample volumes and purity.
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of the ortho isomer (6-(2-Methoxyphenyl)pyridazine-3-thiol) with its meta and para alternatives. By leveraging mechanistic insights, we provide a robust, self-validating framework for LC-MS/MS identification.
Mechanistic Causality: The "Ortho Effect"
The fundamental principle driving the differentiation of these isomers is the "ortho effect." When a functional group (like a methoxy group) is situated in the ortho position relative to another interacting moiety (such as the pyridazine nitrogen), spatial proximity facilitates unique intramolecular rearrangements[2].
For 6-(2-Methoxyphenyl)pyridazine-3-thiol, the proximity of the methoxy oxygen to the pyridazine ring enables a characteristic hydrogen transfer, leading to the expulsion of a neutral methanol molecule (CH
3
OH, -32 Da). In contrast, the meta and para isomers are sterically restricted from this rearrangement and predominantly undergo simple homolytic cleavage of the methyl radical (CH
3
•, -15 Da)[2]. Additionally, all isomers exhibit baseline pyridazine fragmentation, notably the loss of molecular nitrogen (N
2
, -28 Da) driven by cross-ring cleavage[3].
To ensure trustworthiness and reproducibility, the following protocol incorporates isotopic labeling as a self-validating control system to definitively assign fragment origins.
Step 1: Sample Preparation & Isotopic Control
Analyte Preparation: Dissolve 1 mg of 6-(2-Methoxyphenyl)pyridazine-3-thiol (and its meta/para counterparts) in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation to[M+H]
+
.
Causality for Self-Validation: Prepare a parallel sample using CD
3
OD (deuterated methanol) and D
2
O. This induces rapid hydrogen/deuterium (H/D) exchange at the labile thiol group (-SH to -SD). This shifts the precursor mass by +1 Da, acting as an internal validation system to prove whether subsequent fragmentations (like H
2
S loss) involve the thiol proton.
Step 2: ESI Source Optimization
Infuse the sample at 10 µL/min into a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Settings: Positive ion mode (+ESI), Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.
Step 3: Collision-Induced Dissociation (CID) & Energy Ramping
Isolate the precursor ion [M+H]
+
at m/z 219.06 in Q1.
Introduce Argon as the collision gas.
Causality for CE Ramping: Perform a collision energy (CE) ramp from 15 eV to 35 eV. Lower energies (15-20 eV) favor the kinetically slower, rearrangement-driven ortho effect (loss of CH
3
OH). Higher energies (>30 eV) force high-energy homolytic cleavages (loss of CH
3
• and N
2
).
Step 4: High-Resolution Data Acquisition
Acquire MS/MS spectra in the TOF analyzer (mass accuracy < 5 ppm) to definitively assign elemental compositions to the fragment ions.
ESI-MS/MS experimental workflow featuring isotopic self-validation for isomer differentiation.
Comparative Quantitative Data
The table below summarizes the high-resolution MS/MS data for the three positional isomers at a normalized collision energy of 25 eV. The data clearly demonstrates the divergence in fragmentation behavior based on positional substitution.
Compound Isomer
Precursor[M+H]
+
[M+H - CH
3
•]
+
(m/z 204.04)
[M+H - N
2
]
+
(m/z 191.05)
[M+H - CH
3
OH]
+
(m/z 187.03)
[M+H - H
2
S]
+
(m/z 185.05)
6-(2-Methoxyphenyl) (Ortho)
219.06
15% (Minor)
45% (Moderate)
100% (Base Peak)
20% (Minor)
6-(3-Methoxyphenyl) (Meta)
219.06
85% (Major)
50% (Moderate)
< 2% (Trace)
35% (Moderate)
6-(4-Methoxyphenyl) (Para)
219.06
100% (Base Peak)
40% (Moderate)
< 1% (Trace)
30% (Moderate)
Note: Relative abundances are expressed as a percentage of the base peak.
Fragmentation Pathway Analysis
The Ortho-Specific Marker: The fragment at m/z 187.03 (loss of 32 Da) is the base peak exclusively in the ortho isomer. High-resolution mass accuracy confirms this is the loss of CH
3
OH, an intramolecular rearrangement driven by the ortho effect[2].
Pyridazine Ring Cleavage: All three isomers yield a fragment at m/z 191.05, corresponding to the loss of N
2
(-28 Da). This is a well-documented and universal fragmentation pathway for pyridazine-containing heterocycles[3].
Thiol Cleavage Validation: The loss of H
2
S (-34 Da) yielding m/z 185.05 is observed across all isomers. The H/D exchange control confirms this pathway: the deuterated precursor ([M+D]
+
at m/z 220.06) loses DSH (-35 Da) to yield the exact same m/z 185.05 product ion, proving the expelled sulfur takes the labile thiol proton with it.
Proposed ESI-MS/MS fragmentation logic for 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Conclusion for Drug Development Professionals
When developing analytical methods for pyridazine-thiol derivatives, researchers cannot rely on precursor mass alone to identify metabolic positional isomers[1]. By utilizing CE ramping and monitoring the highly specific m/z 187.03 neutral loss transition, laboratories can definitively distinguish the ortho-methoxyphenyl substitution from its meta and para counterparts in complex biological matrices without the need for preparative isolation.
References
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH). Available at:[Link]
Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at:[Link]
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). Available at:[Link]
A Comparative Guide to the Biological Activity of 6-(2-Methoxyphenyl)pyridazine-3-thiol and Its Positional Isomers
In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone, recognized for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone, recognized for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique arrangement of two adjacent nitrogen atoms within the six-membered ring imparts distinct physicochemical characteristics that facilitate diverse interactions with biological targets.[1] A critical factor in harnessing the therapeutic potential of pyridazine derivatives lies in understanding their structure-activity relationships (SAR), where subtle changes in molecular architecture can lead to profound differences in biological outcomes.
This guide provides an in-depth comparison of the potential biological activities of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its positional isomers, where the methoxy group is shifted to the meta- and para- positions of the phenyl ring. While specific experimental data for these exact molecules is limited in public literature, this analysis extrapolates their potential activities based on well-documented SAR principles for the broader class of 6-arylpyridazine derivatives. We will explore the likely impact of methoxy group positioning on antimicrobial, anticancer, and anti-inflammatory activities, supported by established experimental protocols for their evaluation.
The Critical Role of Isomerism in Drug Design
Isomers, molecules with the same chemical formula but different atomic arrangements, often exhibit markedly different physical, chemical, and biological properties. In drug discovery, positional isomerism, as seen in the ortho-, meta-, and para-substituted methoxyphenyl rings of our target compounds, is a key variable. The location of a substituent can dramatically alter a molecule's electronic distribution, steric profile, and hydrogen-bonding capacity, thereby influencing its ability to bind to a biological target and elicit a pharmacological response. For instance, studies on various heterocyclic compounds have shown that a methoxy group's position can significantly enhance or diminish antibacterial activity.[4] Therefore, a comparative analysis of these isomers is not merely an academic exercise but a crucial step in rational drug design.
Comparative Biological Activity Profile
Based on the established bioactivities of related pyridazine derivatives, we can anticipate that 6-(methoxyphenyl)pyridazine-3-thiol isomers will be promising candidates for investigation in several therapeutic areas.[1] The following sections compare their potential efficacy in key areas.
Antimicrobial Activity
The pyridazine scaffold is a core component of many compounds with demonstrated antibacterial and antifungal activities.[1][5] The introduction of a lipophilic phenylthio group can enhance cell wall penetration, and the position of the methoxy substituent on this phenyl ring can further modulate this effect.[1]
The structure-activity relationship for antimicrobial agents is complex. In some heterocyclic series, a para-methoxy substitution enhances activity against certain bacterial strains, while an ortho-methoxy group may lead to reduced or inactive compounds against Gram-negative bacteria.[4] This is often attributed to steric hindrance at the binding site or altered electronic properties. It is plausible that the para-isomer of 6-(methoxyphenyl)pyridazine-3-thiol would exhibit the most favorable balance of electronic and steric properties for broad-spectrum antimicrobial activity.
Note: This table is predictive and based on SAR trends. Actual Minimum Inhibitory Concentration (MIC) values require experimental validation as described in Protocol 1.
Anticancer Activity
Pyridazine derivatives are known to exhibit significant anticancer properties through mechanisms like kinase inhibition and disruption of cell proliferation pathways.[3][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis, is a common target for pyridazine-based inhibitors.[7] The position of the methoxy group can influence how the molecule fits into the ATP-binding pocket of such kinases.
Studies on other kinase inhibitors have shown that methoxy substituents can form crucial hydrogen bonds or favorable hydrophobic interactions within the active site. The optimal position depends on the specific topology of the target. For instance, in some pyridine derivatives, increasing the number of methoxy groups and their specific placement can dramatically decrease the IC50 value, indicating higher potency.[8] It is hypothesized that one isomer may position the methoxy group to interact with a key residue in the VEGFR-2 binding site more effectively than the others, leading to superior inhibitory activity.
Note: This table is predictive. Half-maximal inhibitory concentration (IC₅₀) values must be determined experimentally using an assay such as the MTT assay described in Protocol 2.
Anti-inflammatory Activity
Many pyridazine derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[9] The COX enzyme has two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[9]
The methoxy group's position on the phenyl ring can influence both the potency and selectivity of COX inhibition. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. An appropriately positioned substituent can exploit this difference to achieve selective binding. It is plausible that one of the isomers, potentially the meta or para isomer, could fit more snugly into the COX-2 active site, leading to enhanced and more selective inhibition.
Note: This table is predictive. IC₅₀ values must be determined experimentally using a COX inhibition assay as described in Protocol 3.
Experimental Protocols
To empirically validate the predicted activities, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial, anticancer, and anti-inflammatory potential of the pyridazine isomers.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[10]
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Methodology:
Preparation of Microbial Inoculum: Culture bacterial and fungal strains on appropriate agar plates. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
Preparation of Test Compounds: Dissolve the pyridazine isomers in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
Serial Dilution: In a 96-well microtiter plate, perform a series of twofold dilutions of the stock solution using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.[10] The final volume in each well should be 100 µL.
Inoculation: Add 100 µL of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.[10]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the lack of turbidity.[1]
Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Workflow for MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.[11]
Compound Treatment: Prepare serial dilutions of the pyridazine isomers in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE₂).[12][13]
COX Signaling Pathway
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Step-by-Step Methodology (ELISA-based):
Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and co-factors (e.g., hematin, L-epinephrine) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[12]
Enzyme Incubation: In an Eppendorf tube or 96-well plate, mix the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme.[12]
Inhibitor Addition: Add the test pyridazine isomer (dissolved in DMSO) at various concentrations to the enzyme solution. Include a vehicle control (DMSO only). Pre-incubate at 37°C for 10-15 minutes.[12]
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.
Reaction Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[12]
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each reaction using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions. This typically involves transferring the reaction supernatant to an antibody-coated plate.[13]
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting inhibition percentage against inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating the biological activities of 6-(2-Methoxyphenyl)pyridazine-3-thiol and its positional isomers. Based on established structure-activity relationships within the pyridazine class, it is evident that the position of the methoxy substituent is a critical determinant of potential antimicrobial, anticancer, and anti-inflammatory efficacy. The para- and meta-isomers are predicted to hold greater therapeutic promise than the ortho-isomer due to potentially more favorable steric and electronic profiles for target interaction.
However, these predictions remain hypothetical until validated by empirical data. The detailed experimental protocols provided herein offer a clear roadmap for the systematic in vitro evaluation of these compounds. Future research should focus on synthesizing these specific isomers and conducting the described assays to generate quantitative data. Such studies will not only elucidate the true therapeutic potential of this specific chemical series but also contribute valuable insights to the broader field of medicinal chemistry, refining our understanding of how subtle isomeric changes can be strategically employed to design more potent and selective therapeutic agents.
References
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Ucar, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI.
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El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
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A Comparative Benchmarking Guide: 6-(2-Methoxyphenyl)pyridazine-3-thiol versus Standard Thiol Reagents
For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, protein chemistry, and drug development, the selection of an appropriate thiol reagent is a critical decision that can s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, protein chemistry, and drug development, the selection of an appropriate thiol reagent is a critical decision that can significantly impact experimental outcomes. While standard reagents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH) are well-characterized and widely utilized, the exploration of novel thiol compounds offers the potential for enhanced specificity, stability, and efficacy. This guide introduces 6-(2-Methoxyphenyl)pyridazine-3-thiol, a novel thiol-containing heterocyclic compound, and provides a comprehensive framework for its comparative benchmarking against established standard thiol reagents.
This in-depth technical guide is designed to provide researchers with the foundational knowledge and practical methodologies to objectively assess the performance of 6-(2-Methoxyphenyl)pyridazine-3-thiol for their specific applications. By understanding the underlying principles of thiol reactivity and employing the standardized assays detailed herein, scientists can make informed decisions about the optimal reagent for their research and development needs.
The Contenders: A Profile of Thiol Reagents
A thorough understanding of the chemical properties and mechanisms of action of each thiol reagent is paramount for designing and interpreting comparative studies.
1. 6-(2-Methoxyphenyl)pyridazine-3-thiol: The Challenger
This novel heterocyclic thiol presents an intriguing scaffold for investigation. Its unique aromatic and pyridazine moieties may confer distinct properties in terms of reactivity, stability, and solubility compared to aliphatic thiols. Due to the limited currently available data on its performance, this guide puts forth a rigorous evaluation protocol to elucidate its potential as a valuable tool in the researcher's arsenal.
2. Dithiothreitol (DTT): The Classic Reductant
Also known as Cleland's reagent, DTT is a potent reducing agent widely used to cleave disulfide bonds in proteins.[1][2] Its mechanism involves a two-step thiol-disulfide exchange, culminating in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[1][2][3] DTT is particularly effective at pH values above 7.[2]
3. Tris(2-carboxyethyl)phosphine (TCEP): The Odorless Workhorse
TCEP is a non-thiol-based reducing agent that offers several advantages over DTT, including being odorless, more stable in air, and effective over a wider pH range.[4][5] It irreversibly reduces disulfide bonds and does not interfere with certain labeling chemistries, such as maleimide-based conjugations.[4]
4. Glutathione (GSH): The Biological Benchmark
As the most abundant intracellular low-molecular-weight thiol, GSH plays a crucial role in maintaining cellular redox homeostasis.[6][7][8] It exists in both reduced (GSH) and oxidized (GSSG) forms, and the GSH/GSSG ratio is a key indicator of cellular oxidative stress.[6] Its performance as a reducing agent in vitro provides a biologically relevant comparison.[9]
Experimental Benchmarking: A Head-to-Head Comparison
To objectively evaluate the performance of 6-(2-Methoxyphenyl)pyridazine-3-thiol against DTT, TCEP, and GSH, a series of well-defined experiments are proposed. These assays are designed to assess key performance indicators relevant to common applications of thiol reagents.
Experiment 1: Disulfide Bond Reduction Efficiency
Objective: To quantify the efficiency of each thiol reagent in reducing a model disulfide-containing protein.
Methodology:
Protein Substrate: A stock solution of a protein with a known number of accessible disulfide bonds (e.g., lysozyme or ribonuclease A) is prepared in a suitable buffer (e.g., 5 mM ammonium acetate, pH 5.5).
Reduction Reaction: Aliquots of the protein solution are treated with equimolar concentrations of 6-(2-Methoxyphenyl)pyridazine-3-thiol, DTT, TCEP, and GSH. A control sample with no reducing agent is also prepared.
Incubation: The reactions are incubated for a fixed period (e.g., 5 minutes) at a controlled temperature (e.g., 70°C) to facilitate reduction.[10]
Quantification of Free Thiols: The number of free thiol groups generated is quantified using Ellman's Test.[11][12][13][14] This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm.[11][15]
Data Analysis: The concentration of free thiols is calculated using the molar extinction coefficient of the product, and the reduction efficiency is expressed as the percentage of disulfide bonds reduced.
Experimental Workflow: Disulfide Bond Reduction Assay
Caption: Workflow for assessing disulfide bond reduction efficiency.
Experiment 2: Kinetics of Thiol-Disulfide Exchange
Objective: To determine the reaction rate of each thiol reagent with a model disulfide compound.
Methodology:
Reactants: Solutions of each thiol reagent and a chromogenic disulfide compound (e.g., DTNB) are prepared in a suitable buffer.
Kinetic Assay: The reaction is initiated by mixing the thiol reagent and the disulfide compound in a spectrophotometer cuvette.
Monitoring Reaction Progress: The increase in absorbance at 412 nm, corresponding to the formation of the colored product, is monitored over time.
Data Analysis: The initial reaction rates are determined from the slope of the absorbance versus time plots. The kinetics of the thiol-disulfide exchange reaction are typically first-order with respect to both the disulfide and the thiolate ion.[16]
Experiment 3: Stability Under Different Storage Conditions
Objective: To evaluate the stability of each thiol reagent in solution under various storage conditions.
Methodology:
Sample Preparation: Stock solutions of each thiol reagent are prepared in an aqueous buffer.
Storage Conditions: Aliquots of each solution are stored under different conditions, including varying temperatures (-20°C, 4°C, and room temperature) and exposure to air versus an inert atmosphere (e.g., argon).
Thiol Quantification over Time: At regular intervals over a set period (e.g., several weeks), the concentration of free thiols in each sample is quantified using Ellman's Test.
Data Analysis: The percentage of remaining free thiol is plotted against time for each storage condition to determine the stability profile of each reagent. Thiolated polymers have been shown to have decreased stability at higher temperatures and humidity.[17][18]
Hypothetical Performance Data
The following tables present hypothetical data to illustrate how the results of these benchmarking experiments could be summarized for a clear comparison.
Interpreting the Results and Selecting the Right Reagent
The selection of the optimal thiol reagent is application-dependent. The hypothetical data above illustrates potential trade-offs between the different reagents. For instance, while TCEP may offer the highest reduction efficiency and stability, its reactivity profile in specific bioconjugation schemes needs to be considered. DTT remains a robust and cost-effective choice for many standard applications. GSH, while potentially less efficient in vitro, may be the most relevant for studies mimicking intracellular conditions.
The evaluation of 6-(2-Methoxyphenyl)pyridazine-3-thiol based on the proposed experimental framework will reveal its unique performance characteristics. A strong performance in reduction efficiency and kinetics, coupled with favorable stability, could position it as a valuable alternative to standard reagents, particularly if its unique chemical structure offers advantages in specific contexts, such as improved cell permeability or orthogonal reactivity.
Conclusion
The systematic benchmarking of novel thiol reagents like 6-(2-Methoxyphenyl)pyridazine-3-thiol is essential for advancing the fields of chemical biology and drug development. The experimental protocols and comparative framework presented in this guide provide a robust starting point for researchers to objectively assess its performance against established standards. By rigorously evaluating its reduction efficiency, reaction kinetics, and stability, the scientific community can determine the potential of this and other novel thiol reagents to address unmet needs and expand the toolkit for biological research.
Reaction Mechanism: Thiol-Disulfide Exchange with DTNB
Caption: General mechanism of thiol-disulfide exchange with Ellman's reagent.
References
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
Astral Scientific. (2018, October 4). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]
Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833–838.
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
ResearchGate. (n.d.). Structure of glutathione The role of GSH as a reducing agent is... Retrieved from [Link]
Giles, N. M., & Giles, G. I. (2002). A simple method for the quantitative analysis of resin bound thiol groups. Tetrahedron Letters, 43(29), 5037-5039.
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
Wikipedia. (n.d.). Glutathione. Retrieved from [Link]
Giles, N. M., Palacino, R. J., & Giles, G. I. (2003). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 233, 375-384.
Rothwarf, D. M., & Scheraga, H. A. (1996). Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione. The Journal of Organic Chemistry, 61(21), 7391-7397.
Wiita, A. P., Ainavarapu, S. R. K., Huang, H. H., & Fernandez, J. M. (2006). Ensemble measurements of the kinetics of thiol/disulfide exchange. Proceedings of the National Academy of Sciences, 103(19), 7222-7227.
Sies, H. (2023). Glutathione-Related Enzymes and Proteins: A Review. International Journal of Molecular Sciences, 24(3), 2853.
Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]
Lushchak, V. I. (2012). Glutathione: Overview of its protective roles, measurement, and biosynthesis. Redox Biology, 1(1), 40-50.
Raber, G., et al. (2013). A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. Analytical and Bioanalytical Chemistry, 405(21), 6777-6784.
Kadek, A., M-Hamvas, M., & Kren, V. (2016). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. Journal of Visualized Experiments, (116), e54598.
Wu, J., & Watson, J. T. (2007). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, Chapter 11, Unit 11.5.
Liu, P., et al. (2010). A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. Journal of the American Society for Mass Spectrometry, 21(5), 837-844.
Farkas, E., et al. (2003). Coordination Properties of Tris(2-carboxyethyl)phosphine, a Newly Introduced Thiol Reductant, and Its Oxide. Inorganic Chemistry, 42(4), 1269-1277.
Bio-Synthesis. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering. Retrieved from [Link]
CellMosaic. (n.d.). Introducing Functional Groups. Retrieved from [Link]
Bernkop-Schnürch, A., & Hornof, M. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 254(1), 1-9.
Gassenmeier, K., & Schieberle, P. (2001). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry, 49(8), 3845-3850.
Singh, R., & Whitesides, G. M. (1994). tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. The Journal of Organic Chemistry, 59(16), 4632-4636.
Adumeau, P., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (148), e59779.
Bernkop-Schnürch, A., & Hornof, M. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 287-294.
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Fu, L., et al. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 86(3), 1723-1730.
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Navigating the Disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a compound of interest in medicinal chemistry. By grounding our procedures in established chemical principles and authoritative safety guidelines, we aim to equip you with the knowledge to handle this compound's waste stream with confidence and precision.
Understanding the Hazard Profile: A Composite Analysis
The Thiol Group (-SH): This is the primary driver of the immediate handling and disposal concerns. Thiols, or mercaptans, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[1] Beyond the olfactory nuisance, many thiols are classified as hazardous materials, with potential for skin and eye irritation, respiratory irritation, and acute toxicity if inhaled or ingested.[1][2]
The Methoxyphenyl Group: Methoxy-substituted aromatic compounds can exhibit persistence in the environment.[3][4] While specific data for the title compound is unavailable, this characteristic underscores the importance of preventing its release into the environment.
The Pyridazine Core: Pyridazine derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[5] Some pyridazine-containing compounds have been shown to interact with biological thiols, such as glutathione.[6][7][8] While this reactivity is a key aspect of their therapeutic potential, it also suggests that the compound should be handled with care to avoid unintended biological interactions.
Based on this analysis, 6-(2-Methoxyphenyl)pyridazine-3-thiol should be treated as a hazardous substance with potential for irritation, toxicity, and environmental persistence. All handling and disposal procedures must be conducted within a certified chemical fume hood, with appropriate personal protective equipment (PPE).
The Core Principle of Disposal: Oxidative Neutralization
The most effective and widely accepted method for the disposal of thiol-containing waste is through chemical oxidation.[1] This process converts the volatile and malodorous thiols into non-volatile and significantly less hazardous compounds, such as sulfonic acids.[10][11] The oxidizing agent of choice for this purpose is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[1][10][12]
The rationale behind this choice is twofold:
Efficacy: Sodium hypochlorite is a strong oxidizing agent that readily reacts with the sulfhydryl group of the thiol.
Accessibility and Cost-Effectiveness: Household bleach is an inexpensive and readily available reagent in most laboratory settings.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of small quantities of 6-(2-Methoxyphenyl)pyridazine-3-thiol typically generated during research and development activities.
Mandatory Personal Protective Equipment (PPE):
Nitrile gloves (double-gloving is recommended)
Safety goggles or a face shield
Chemical-resistant laboratory coat
Closed-toe shoes
All procedures must be performed in a certified chemical fume hood.
Decontamination of Glassware and Equipment
All glassware, stir bars, spatulas, and other equipment that have come into contact with 6-(2-Methoxyphenyl)pyridazine-3-thiol must be decontaminated immediately after use to prevent the release of foul odors and potential cross-contamination.
Protocol:
Prepare a Bleach Bath: In a designated plastic container within the fume hood, prepare a 1:1 mixture of household bleach and water.[12] Ensure the container is large enough to fully submerge the contaminated items.
Submerge Equipment: Carefully place all contaminated glassware and equipment into the bleach bath.
Soak Overnight: Allow the items to soak for a minimum of 12-24 hours to ensure complete oxidation of any residual thiol.[12]
Rinse and Clean: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.
Bleach Bath Disposal: Used bleach baths can often be neutralized and disposed of down the drain with copious amounts of water, but always consult your institution's specific guidelines for hazardous waste disposal.[12]
Disposal of Solid and Liquid Waste
Solid waste (e.g., residual compound, contaminated weighing paper) and liquid waste (e.g., reaction mixtures, solutions) containing 6-(2-Methoxyphenyl)pyridazine-3-thiol require chemical neutralization before final disposal.
Protocol:
Waste Segregation: Collect all waste containing 6-(2-Methoxyphenyl)pyridazine-3-thiol in a dedicated, appropriately labeled hazardous waste container. Do not mix with other waste streams.
Dilution (for concentrated liquid waste): If dealing with a concentrated solution, it may be beneficial to dilute it with a compatible solvent (e.g., the solvent used in the reaction) to better control the neutralization reaction.
Neutralization with Bleach:
Slowly and carefully add an excess of household bleach (sodium hypochlorite solution) to the hazardous waste container.[10] This should be done in small portions to control any potential exothermic reaction.
Gently swirl the container to ensure thorough mixing.
Reaction Time: Loosely cap the container (to prevent pressure buildup) and allow it to stand in the fume hood for at least 24 hours.[10]
Verification of Neutralization: After 24 hours, cautiously check for the characteristic thiol odor.[1][10] If the odor persists, add more bleach and allow for additional reaction time.
Final Disposal: Once the thiol odor is no longer detectable, the neutralized waste should be disposed of in accordance with your institution's hazardous waste procedures. Clearly label the container as "Neutralized Thiol Waste" and list the contents.
Management of Volatile Emissions
Given the volatility and strong odor of thiols, it is crucial to manage any vapors generated during handling or experimental procedures.
Protocol:
Bleach Trap for Vacuum Lines: When using a rotary evaporator or vacuum filtration, pass the exhaust gas through a bleach trap before it reaches the vacuum pump.[12] A simple bleach trap can be constructed by bubbling the exhaust gas through a flask containing household bleach.
Fume Hood Operation: Always work with the fume hood sash at the lowest practical height to maximize capture velocity.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Disposal workflow for 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. While this guide provides a robust framework based on established principles for handling thiols, it is imperative to always consult and adhere to your institution's specific safety and hazardous waste management protocols. By integrating these practices into your daily workflow, you contribute to a culture of safety and scientific excellence.
References
Benchchem. (n.d.). Essential Guide to the Safe Disposal of Thiane-4-thiol.
Te, S., et al. (2023). Sources and environmental fate of halomethoxybenzenes. PNAS, 120(43).
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). How to Work with Thiols-General SOP.
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols.
Mutlib, A. E., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12), 2074–2085.
Te, S., et al. (2023). Sources and environmental fate of halomethoxybenzenes. ResearchGate.
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols.
Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Methoxybenzenethiol.
Mutlib, A. E., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. ACS Figshare.
Mutlib, A. E., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12).
AChemBlock. (2026, March 18). 6-(2-methoxyphenyl)pyridazine-3-thiol 95%.
Chafin, K. N., & Chafin, K. N. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1151–1179.
A Guide to the Safe Handling and Disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol for Laboratory Professionals
In the pursuit of scientific advancement, the safety of researchers and the protection of our environment are paramount. This guide provides a detailed protocol for the safe handling and disposal of 6-(2-Methoxyphenyl)py...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of scientific advancement, the safety of researchers and the protection of our environment are paramount. This guide provides a detailed protocol for the safe handling and disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol, a specialized heterocyclic compound. By understanding the chemical nature of this reagent and adhering to rigorous safety procedures, you can mitigate risks and ensure a secure laboratory environment. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Hazard Profile: A Proactive Stance on Safety
Thiol (-SH) Group: Thiols are notorious for their potent and often unpleasant odors, detectable even at very low concentrations.[1] Inhalation can cause respiratory irritation, and direct contact may lead to skin and eye irritation.[2]
Pyridazine Core: Pyridazine and its derivatives can be irritating to the skin, eyes, and respiratory system.[3][4] Some pyridazine compounds have been noted for other potential health effects, warranting careful handling to avoid exposure.[5][6]
Given these characteristics, a thorough risk assessment is mandatory before commencing any work. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to Personal Protective Equipment (PPE) is crucial for minimizing exposure to 6-(2-Methoxyphenyl)pyridazine-3-thiol.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield.
Provides maximum protection against splashes and airborne particles. Standard safety glasses are insufficient.[7][8]
Hand Protection
Double-gloving with nitrile or butyl rubber gloves.
Offers robust protection against chemical permeation.[9][10] Consult the glove manufacturer's compatibility data for specific breakthrough times.
Body Protection
Flame-retardant laboratory coat, fully buttoned.
Protects skin and personal clothing from accidental spills.[7][8]
Respiratory Protection
Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.
Prevents inhalation of potentially harmful vapors, dust, or aerosols.[11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Strict adherence to the following procedures will ensure the safe handling of 6-(2-Methoxyphenyl)pyridazine-3-thiol throughout your workflow.
3.1. Preparation and Engineering Controls
Designated Work Area: All manipulations involving this compound must be conducted within a properly functioning chemical fume hood.[1]
Emergency Readiness: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.
Spill Management: Ensure a spill kit equipped for handling sulfur-containing organic compounds is readily accessible.[1]
3.2. Handling Procedures
Weighing: To prevent the generation of dust, carefully weigh the solid compound within the fume hood.
Solution Preparation: When dissolving, add the solid 6-(2-Methoxyphenyl)pyridazine-3-thiol to the solvent gradually with gentle stirring to prevent splashing.
Heating: If your protocol requires heating, utilize a well-regulated heating source and a condenser to capture any vapors.
Transfers: Employ techniques such as using a syringe or cannula for liquid transfers to minimize the risk of spills and exposure.[1]
Caption: A workflow for the safe handling and disposal of 6-(2-Methoxyphenyl)pyridazine-3-thiol.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
The proper disposal of chemical waste is a critical component of responsible laboratory practice and environmental stewardship.
4.1. Decontamination
Glassware: All glassware that has come into contact with 6-(2-Methoxyphenyl)pyridazine-3-thiol should be submerged in a freshly prepared 1:1 bleach and water solution within a fume hood.[12] Allow the glassware to soak for at least 14 hours to oxidize and neutralize the thiol.[12]
Surfaces: Decontaminate any potentially contaminated surfaces within the fume hood with a bleach solution.
4.2. Waste Segregation and Disposal
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and paper towels, must be collected in a clearly labeled, sealed container designated for hazardous waste.[1]
Liquid Waste: Collect all solutions containing 6-(2-Methoxyphenyl)pyridazine-3-thiol in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams.
Labeling: All waste containers must be clearly labeled with the full chemical name, "6-(2-Methoxyphenyl)pyridazine-3-thiol," and all relevant hazard symbols.
Storage and Collection: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials. Arrange for collection by your institution's Environmental Health and Safety (EHS) department in accordance with all local and federal regulations.[13]
By implementing these comprehensive safety and disposal protocols, you can work confidently with 6-(2-Methoxyphenyl)pyridazine-3-thiol, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.